3-Chloro-4-fluorophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPJBUXMFLHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370408 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50529-33-4 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-4-fluorophenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries.
Core Chemical Properties
This compound is a halogenated aromatic isocyanate with the chemical formula C₇H₃ClFNO.[1] It is a clear, colorless to slightly yellow liquid at room temperature.[2][3] Due to the highly reactive isocyanate group, it is sensitive to moisture.[3][4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClFNO | [1][5][6] |
| Molecular Weight | 171.56 g/mol | [1][6] |
| CAS Number | 50529-33-4 | [1][5][6] |
| Physical State | Liquid | [2][6] |
| Appearance | Clear colorless to slightly yellow | [2][3] |
| Boiling Point | 44 °C @ 17 mmHg | [3][4] |
| Melting Point | No data available | [7] |
| Density | 1.377 g/mL at 25 °C | [3][4] |
| Refractive Index | 1.5385-1.5425 @ 20 °C | [2] |
| Solubility | Very slightly soluble in water. |
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The identity of this compound can be confirmed by FTIR spectroscopy.[2] The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O).
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N=C=O stretch | ~2275 - 2250 | Strong, sharp |
| Aromatic C=C stretch | ~1600 - 1450 | Medium to strong |
| C-Cl stretch | ~800 - 600 | Medium to strong |
| C-F stretch | ~1250 - 1000 | Strong |
| Aromatic C-H stretch | ~3100 - 3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and isocyanate groups.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the isocyanate carbon.
| Carbon Environment | Expected Chemical Shift (ppm) | |---|---|---| | Isocyanate (-N=C=O) | ~120 - 130 | | Aromatic C-Cl | ~125 - 135 | | Aromatic C-F | ~150 - 165 (with C-F coupling) | | Other Aromatic Carbons | ~115 - 140 |
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Synthesis
Reactivity Profile
Aryl isocyanates are versatile electrophiles that readily react with a wide range of nucleophiles.[8][9] The isocyanate group's carbon atom is highly electrophilic and is the primary site of nucleophilic attack. The reactivity is enhanced by the electron-withdrawing nature of the aromatic ring and its substituents. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[10]
The following diagram illustrates the general reactivity of this compound with common nucleophiles.
Caption: Reactivity of this compound with nucleophiles.
Synthesis Pathway
This compound is typically synthesized from the corresponding aniline derivative, 3-chloro-4-fluoroaniline, through phosgenation.
Caption: Synthesis of this compound.
Experimental Protocols
Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended for the determination of physicochemical properties.
Determination of Boiling Point
Method: OECD Test Guideline 103.
Principle: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This can be measured using methods such as the ebulliometer, dynamic method, or differential scanning calorimetry (DSC). For boiling points at reduced pressures, a vacuum-jacketed distillation apparatus is employed.
Determination of Density
Method: OECD Test Guideline 109.
Principle: The density of a liquid is determined by measuring its mass per unit volume. Common methods include the use of a hydrometer, a pycnometer, or an oscillating densitometer. The measurement should be performed at a specified temperature, typically 20 °C or 25 °C.
Determination of Refractive Index
Method: Based on standard refractometry principles.
Principle: The refractive index is measured using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read from the scale at a specified temperature (e.g., 20 °C) and wavelength of light (typically the sodium D-line, 589 nm).
Determination of Water Solubility
Method: OECD Test Guideline 105.
Principle: The water solubility is determined by the flask method, where the substance is dissolved in water at a known temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Safety Information
This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[7] This material is a combustible liquid and should be kept away from heat, sparks, and open flames.[7]
Incompatible Materials: Strong oxidizing agents, water, and moist air.[7]
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. L10891.14 [thermofisher.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. BioOrganics [bioorganics.biz]
- 6. indiamart.com [indiamart.com]
- 7. fishersci.com [fishersci.com]
- 8. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. poliuretanos.net [poliuretanos.net]
A Comprehensive Technical Guide to 3-Chloro-4-fluorophenyl isocyanate (CAS: 50529-33-4) for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-fluorophenyl isocyanate (CAS: 50529-33-4) is a key chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, a phenyl ring substituted with both a chlorine and a fluorine atom, as well as a highly reactive isocyanate group, make it a valuable building block for creating novel therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of urea derivatives, a common pharmacophore in kinase inhibitors, are provided, alongside a discussion of the relevant signaling pathways these molecules target.
Chemical and Physical Properties
This compound is a clear, colorless to slightly yellow liquid at room temperature.[1] It is sensitive to moisture and should be stored accordingly.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 50529-33-4 | [3][4] |
| Molecular Formula | C₇H₃ClFNO | [3][4] |
| Molecular Weight | 171.56 g/mol | [2][5] |
| Boiling Point | 44 °C at 17 mmHg | [1][2] |
| Density | 1.377 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.541 | [1] |
| Flash Point | 87 °C (188 °F) | [2] |
| Form | Liquid | [4] |
| Purity | ≥97.5% (GC) | [4] |
| Synonyms | 2-Chloro-1-fluoro-4-isocyanatobenzene | [3][4] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of 3-chloro-4-fluoroaniline with phosgene or a phosgene equivalent. This reaction is typically carried out in an inert solvent.
Experimental Protocol: Synthesis from 3-chloro-4-fluoroaniline and Phosgene
A solution of 3-chloro-4-fluoroaniline is added to a solution of phosgene in an appropriate solvent, such as toluene, at a reduced temperature (-10 to 0 °C) with stirring. The reaction mixture is then slowly heated to the reflux temperature of the solvent. After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery: Synthesis of Urea Derivatives as Kinase Inhibitors
The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles such as amines to form stable urea linkages. This reactivity is extensively exploited in medicinal chemistry to synthesize diaryl urea derivatives, a prominent structural motif in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While specific examples utilizing this compound are proprietary, the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which use the structurally similar 4-chloro-3-(trifluoromethyl)phenyl isocyanate, provides a well-established template for its application.[6][7][8][9][10][11][12][13][14] These drugs function by inhibiting key kinases involved in tumor progression and angiogenesis.
Experimental Protocol: General Synthesis of Diaryl Urea Kinase Inhibitors
The synthesis involves the reaction of an aromatic amine, which constitutes one part of the desired kinase inhibitor, with this compound in an inert solvent.
-
Dissolution: The aromatic amine is dissolved in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Isocyanate: this compound is added to the solution, typically at room temperature or slightly below.
-
Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Caption: General workflow for the synthesis of diaryl urea kinase inhibitors.
Role in Targeting Signaling Pathways
Urea derivatives synthesized from this compound are designed to inhibit specific kinases within cellular signaling pathways that are often hyperactive in cancer cells. Two such critical pathways are the PI3K/Akt/mTOR and Hedgehog signaling pathways.[15] Inhibition of these pathways can lead to a reduction in tumor cell proliferation, survival, and migration.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many cancers exhibit mutations that lead to its constitutive activation.
-
Hedgehog Pathway: The Hedgehog pathway is crucial during embryonic development but is largely inactive in adults. Its reactivation in certain cancers can promote tumor growth and metastasis.
The diaryl urea moiety can bind to the ATP-binding pocket of the target kinase, preventing its phosphorylation activity and thereby blocking downstream signaling.
Caption: Inhibition of key cancer signaling pathways by urea derivatives.
Spectroscopic Data
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation.[16] Work should be conducted in a well-ventilated fume hood. It is combustible and should be stored away from heat and sources of ignition.[16] As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[1][2][16]
Conclusion
This compound is a versatile and valuable reagent for drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the efficient construction of the critical diaryl urea pharmacophore. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the development of next-generation therapeutics targeting aberrant cellular signaling pathways.
References
- 1. This compound CAS#: 50529-33-4 [m.chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. BioOrganics [bioorganics.biz]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. asianpubs.org [asianpubs.org]
- 7. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 15. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-4-fluorophenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic route, detailed experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Overview and Synthetic Strategy
The principal and most industrially viable method for the synthesis of this compound is the phosgenation of 3-chloro-4-fluoroaniline. This reaction involves the treatment of the aniline with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which is subsequently dehydrochlorinated to yield the isocyanate.
While direct phosgenation is a common industrial method, the use of triphosgene is often preferred in a laboratory setting due to its comparative safety as a solid reagent. The overall reaction is efficient and provides high yields of the desired product.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₃ClFNO | [1] |
| Molecular Weight | 171.56 g/mol | [1] |
| Typical Purity | ≥97.5% (GC) | [1] |
| Boiling Point | 44 °C at 17 mmHg | [2] |
| Refractive Index | 1.5385-1.5425 @ 20 °C | [1] |
| Density | 1.377 g/mL at 25 °C | [2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using triphosgene, based on general procedures for the synthesis of related isocyanates.
Synthesis of this compound
Materials:
-
3-chloro-4-fluoroaniline
-
Triphosgene
-
Anhydrous toluene (or other inert solvent such as dichloromethane)
-
Triethylamine (or another suitable base)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of triphosgene (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Addition of Aniline: A solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred solution of triphosgene at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then subjected to purification.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Setup: The crude this compound is transferred to a distillation flask. The flask is connected to a fractionating column, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer.
-
Distillation: The system is evacuated to a pressure of approximately 17 mmHg. The distillation flask is heated gently.
-
Fraction Collection: The fraction distilling at approximately 44 °C is collected as the pure this compound[2]. The purity of the collected fractions should be confirmed by GC analysis.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Safety Considerations
-
Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene and should be handled with extreme caution in a well-ventilated fume hood.
-
Isocyanates: Isocyanates are lachrymatory and can cause respiratory irritation. Avoid inhalation and skin contact.
-
Solvents and Reagents: Toluene is flammable. Triethylamine is corrosive and flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
An In-depth Technical Guide to 3-Chloro-4-fluorophenyl isocyanate
This guide provides a detailed overview of the molecular structure and properties of 3-Chloro-4-fluorophenyl isocyanate, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₇H₃ClFNO | [1][2][3][4][5] |
| Molecular Weight | 171.56 g/mol | [2][5][6] |
| IUPAC Name | 2-chloro-1-fluoro-4-isocyanatobenzene | [3][4] |
| CAS Number | 50529-33-4 | [1][3] |
| Density | 1.377 g/cm³ | [4] |
| Boiling Point | 44°C at 17 mmHg | [4] |
| Flash Point | 87°C (188°F) | [4] |
| Refractive Index | 1.541 | [4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and an isocyanate group.
Caption: Molecular structure of this compound.
This document is intended for informational purposes for a technical audience. For handling and safety information, please refer to the appropriate safety data sheets.
References
- 1. BioOrganics [bioorganics.biz]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 3-chloro-4-(fluorophenyl)isocyanate - CAS:50529-33-4 - Sunway Pharm Ltd [3wpharm.com]
Reactivity of the Isocyanate Group in 3-Chloro-4-fluorophenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-fluorophenyl isocyanate is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the electrophilic nature of the isocyanate carbon, which is significantly influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group in this compound, covering the theoretical basis of its reactivity, common reaction types with detailed experimental protocols, and quantitative data where available.
Introduction to the Reactivity of Aryl Isocyanates
The reactivity of the isocyanate group (-N=C=O) is characterized by the pronounced electrophilicity of the central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon is the primary mode of reaction for isocyanates.
For aryl isocyanates, the electronic properties of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the isocyanate group. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and reduce reactivity.
In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing substituents. Their combined inductive (-I) and resonance (-M, where applicable) effects are expected to significantly activate the isocyanate group, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.
Electronic Effects of Substituents
The electronic influence of the chloro and fluoro groups on the reactivity of the isocyanate can be quantitatively assessed using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted phenyl isocyanate.
-
k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
Table 1: Hammett Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
Note: The combined effect of the 3-chloro and 4-fluoro substituents will be a summation of their individual effects, though a precise value is not documented.
Common Reactions of this compound
The high reactivity of this compound makes it a versatile reagent for various chemical transformations. The most common reactions involve nucleophilic addition to the isocyanate carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is the most prevalent reaction pathway for isocyanates. A wide range of nucleophiles, including amines, alcohols, and water, readily react to form stable adducts.
Caption: General nucleophilic addition to an isocyanate.
Primary and secondary amines react rapidly with this compound to form substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the kinase inhibitor Sorafenib.[1][2][3]
Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methyl-3-(trifluoromethyl)phenyl)urea (A Sorafenib Analogue)
-
Materials: this compound, 4-methyl-3-(trifluoromethyl)aniline, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.
-
Wash the collected solid with cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired urea.[2]
-
Caption: Experimental workflow for urea synthesis.
Table 2: Spectroscopic Data for a Representative Urea Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | 1.43 (d, 1H), 1.48 (d, 6H), 1.66 (q, 4H), 1.93 (br. s, 3H), 2.83 (d, 2H), 6.62 (t, 1H), 7.04–7.10 (m, 1H), 7.17–7.22 (m, 1H), 8.10–8.15 (m, 1H), 8.40 (s, 1H) | Not available |
Alcohols react with this compound, typically in the presence of a catalyst, to form carbamates, also known as urethanes. This reaction is the basis for the formation of polyurethanes.
Experimental Protocol: General Synthesis of an O-Aryl Carbamate
-
Materials: this compound, a substituted phenol, a suitable solvent (e.g., Toluene), and a catalyst (e.g., dibutyltin dilaurate).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the solvent.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Add this compound (1.0 eq) dropwise to the solution.
-
The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the alcohol.
-
Monitor the reaction by IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹) or TLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Cycloaddition Reactions
While less common for simple monofunctional isocyanates in small molecule synthesis, the isocyanate group can participate in cycloaddition reactions. For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes or [4+2] cycloaddition with dienes, although the latter often requires high temperatures. Specific examples involving this compound are not well-documented in readily available literature, but the principles of isocyanate cycloadditions would apply.
Polymerization Reactions
This compound can be used as a monomer or co-monomer in the synthesis of polyurethanes. The reaction with a diol or polyol leads to the formation of a polyurethane chain. The halogen substituents on the phenyl ring can impart specific properties to the resulting polymer, such as increased thermal stability and flame retardancy.[4]
Quantitative Reactivity Data
Quantitative kinetic data for the reactions of this compound are scarce in the published literature. However, the reactivity can be inferred from studies on similarly substituted phenyl isocyanates. The presence of two electron-withdrawing groups is expected to result in significantly faster reaction rates compared to phenyl isocyanate or monochlorophenyl isocyanates.
For a more quantitative comparison, experimental determination of the rate constants for its reaction with a standard nucleophile (e.g., n-butanol) would be necessary. Such an experiment would involve monitoring the disappearance of the isocyanate concentration over time, typically using titration or spectroscopic methods like FT-IR.
Conclusion
This compound is a highly reactive aromatic isocyanate due to the strong electron-withdrawing effects of the chloro and fluoro substituents. This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of ureas and carbamates, which are common motifs in pharmaceuticals and agrochemicals. While detailed quantitative kinetic data for this specific isocyanate is limited, its reactivity can be qualitatively understood and harnessed for the efficient synthesis of a wide range of target molecules. The experimental protocols provided in this guide offer a starting point for researchers utilizing this versatile reagent.
References
Spectroscopic Analysis of 3-Chloro-4-fluorophenyl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data profile for the chemical compound 3-Chloro-4-fluorophenyl isocyanate. Due to the limited availability of public domain spectral data for this specific molecule, this document focuses on presenting general experimental protocols and expected spectral characteristics based on its chemical structure. The information herein is intended to guide researchers in acquiring and interpreting spectroscopic data for this compound.
Chemical Information
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| CAS Number | 50529-33-4[1][2][3] |
| Molecular Formula | C₇H₃ClFNO[1][2] |
| Molecular Weight | 171.56 g/mol [2] |
| IUPAC Name | 2-chloro-1-fluoro-4-isocyanatobenzene[1][2] |
| Physical Form | Liquid[1][2] |
| Appearance | Clear, colorless[1][2] |
Spectroscopic Data (Predicted and Expected)
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the strong, characteristic absorption of the isocyanate group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| -N=C=O | ~2270 - 2250 | Strong, sharp, characteristic asymmetric stretch |
| C-Cl | ~800 - 600 | Moderate to strong stretch |
| C-F | ~1300 - 1000 | Strong stretch |
| Aromatic C=C | ~1600 - 1450 | Multiple moderate to weak bands |
| Aromatic C-H | ~3100 - 3000 | Weak to moderate stretch |
Commercial suppliers confirm the identity of this compound using FTIR, indicating that the experimental spectrum conforms to the expected structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the chloro, fluoro, and isocyanate substituents.
¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The isocyanate carbon is expected to have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4][5]
-
Instrument Setup:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Perform a background scan with the empty salt plates or a clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[6]
-
Ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.[7]
-
-
Instrument Setup:
-
Choose an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Set the mass analyzer to scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure-Spectra Correlation.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
In-Depth Technical Guide: Solubility of 3-Chloro-4-fluorophenyl isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorophenyl isocyanate, a key reagent in pharmaceutical and agrochemical synthesis. Due to the reactive nature of isocyanates, this document focuses on providing practical guidance for its use in common organic solvents, alongside standardized methodologies for solubility determination.
Introduction to this compound
This compound (CAS No. 50529-33-4) is an aromatic isocyanate widely utilized as a building block in organic synthesis. Its structure, featuring a phenyl ring substituted with a chlorine atom, a fluorine atom, and a highly reactive isocyanate group, makes it a valuable intermediate for the preparation of a variety of compounds, including ureas, carbamates, and other heterocyclic structures with biological activity. The presence of the halogen atoms can significantly influence the reactivity and physicochemical properties of the resulting molecules. It is primarily used in the synthesis of pharmaceutical intermediates and agrochemicals.
Solubility of this compound
Quantitative public-domain data on the solubility of this compound in a range of organic solvents is scarce. This is common for reactive intermediates where handling and stability in various solvents are often determined empirically on a case-by-case basis for specific synthetic applications. However, based on its use in documented chemical syntheses, a qualitative assessment of its solubility can be inferred.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility | Application Context |
| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for the synthesis of substituted ureas. |
| Amines | N,N-Diisopropylethylamine (DIPEA) | Soluble (and reactive) | Often used as a basic catalyst in reactions involving the isocyanate. |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | Common solvent for isocyanate reactions. |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | Likely Soluble | Common solvent for isocyanate reactions. |
| Aprotic Polar | Dimethyl sulfoxide (DMSO) | Likely Soluble | Used as a solvent for NMR analysis of resulting products. |
| Hydrocarbons | Toluene | Likely Soluble | Common solvent for isocyanate reactions. |
| Alcohols | Ethanol, Methanol | Reactive | Isocyanates react with alcohols to form carbamates. These are not suitable as inert solvents. |
| Water | Reactive and Insoluble | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. It is also sensitive to moisture. |
Note: The "Likely Soluble" entries are based on the general solubility of similar aromatic isocyanates in these common organic synthesis solvents. Empirical verification is highly recommended.
Experimental Protocol for Solubility Determination
Given the reactivity of this compound, particularly its sensitivity to moisture, a carefully controlled experimental protocol is required to determine its solubility. The following is a general method that can be adapted for various organic solvents.
Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Analytical balance
-
Gas-tight syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Methodology:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glovebox), add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the isocyanate.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle for a specified period (e.g., 2 hours).
-
Carefully withdraw a known volume of the supernatant using a pre-warmed gas-tight syringe fitted with a filter (to avoid transferring solid particles).
-
Immediately dispense the aliquot into a volumetric flask and dilute with a known volume of the same solvent or a suitable mobile phase for analysis. This prevents precipitation upon cooling.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the isocyanate in the same solvent.
-
Calculate the concentration of the isocyanate in the original saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
The experiment should be repeated at least in triplicate to ensure reproducibility, and the results should be reported as a mean with the standard deviation.
-
Visualizations
Reaction Pathway
The primary application of this compound is in the synthesis of substituted ureas, which are often precursors to biologically active molecules. The following diagram illustrates this fundamental reaction.
Experimental Workflow
The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol.
Conclusion
Thermal Stability and Decomposition of 3-Chloro-4-fluorophenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Chloro-4-fluorophenyl isocyanate. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established principles of aryl isocyanate thermal decomposition, known hazardous byproducts of the title compound, and detailed, generalized protocols for its analytical investigation. The guide is intended to equip researchers with the necessary information for safe handling, storage, and further experimental design involving this compound.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its isocyanate functional group is highly reactive, making it a versatile building block, but also susceptible to thermal degradation. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring laboratory safety, optimizing reaction conditions, and assessing the purity and stability of resulting products.
This guide summarizes the known information regarding the decomposition of this compound and provides standardized, adaptable experimental protocols for researchers to determine its specific thermal properties.
Thermal Stability and Known Decomposition Products
Upon thermal decomposition, this compound is known to produce a range of hazardous substances. The primary identified decomposition products are:
The presence of chlorine and fluorine in the molecule suggests that other halogenated compounds could potentially be formed under certain decomposition conditions, although these are not explicitly listed in the available safety documentation.
Quantitative Thermal Analysis Data
As of the date of this publication, specific experimental values for the onset of decomposition, peak decomposition temperatures, and enthalpy of decomposition for this compound have not been found in publicly available scientific literature or safety data sheets. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Units | Analytical Method |
| Onset Decomposition Temperature (Tonset) | Data not available | °C | TGA/DSC |
| Peak Decomposition Temperature (Tpeak) | Data not available | °C | TGA (DTG curve) |
| Enthalpy of Decomposition (ΔHd) | Data not available | J/g | DSC |
| Mass Loss at Tpeak | Data not available | % | TGA |
Experimental Protocols for Thermal Analysis
To determine the quantitative data outlined in Table 1, the following detailed experimental protocols are recommended. These are generalized procedures that should be adapted based on the specific instrumentation available.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures and to quantify the mass loss of this compound as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air, to study oxidative decomposition) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.
-
Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tpeak).
-
Determine the onset decomposition temperature (Tonset) by the intersection of the baseline with the tangent of the steepest part of the TGA curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy of decomposition (ΔHd) and to corroborate the decomposition temperatures obtained by TGA.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify and integrate the exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHd).
-
Determine the onset temperature of the decomposition event.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Pyrolysis Setup: Use a pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Heat the sample to a temperature above its decomposition onset (determined by TGA) for a short period (e.g., 30 seconds).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable program to separate the expected decomposition products (e.g., hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the decomposition products.
-
Visualized Workflows and Pathways
The following diagrams illustrate the generalized experimental workflows and a plausible decomposition pathway for this compound.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Caption: Plausible thermal decomposition pathway.
Safety Considerations
This compound is a hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The thermal decomposition of this compound generates toxic gases, and therefore, any thermal analysis should be conducted in an instrument with proper exhaust ventilation.
Conclusion
While specific quantitative data on the thermal stability of this compound is not currently available in the public domain, this guide provides a framework for its safe handling and detailed experimental protocols for its characterization. The known hazardous decomposition products underscore the importance of conducting all work with this compound under controlled conditions. The provided methodologies for TGA, DSC, and GC-MS will enable researchers to generate the necessary data to ensure the safe and effective use of this compound in their research and development activities.
References
A Technical Guide to Sourcing 3-Chloro-4-fluorophenyl isocyanate for Research Applications
For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical reagents is a critical determinant of project success. 3-Chloro-4-fluorophenyl isocyanate (CAS No. 50529-33-4) is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its utility lies in the reactive isocyanate group, which readily forms urea and carbamate linkages, common motifs in drug design. This technical guide provides an in-depth overview of commercial suppliers, available purities, and representative experimental protocols for the use of this versatile reagent.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound for research and development purposes. The products are typically available in high purity, suitable for most synthetic applications. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% | 50529-33-4 | 98% (≥97.5% by GC) | 1 g, 5 g, 25 g | ~
|
| Georganics | This compound | 50529-33-4 | High Purity | Milligrams to multi-kilogram batches | Price on request |
| Apollo Scientific | This compound | 50529-33-4 | 98% | Custom | Price on request |
| Finetech Industry Limited | This compound | 50529-33-4 | Not specified | Various pack sizes, custom synthesis, and bulk | Price on request |
| A B Enterprises (via IndiaMART) | This compound, Liquid | 50529-33-4 | 98% (Technical Grade) | 25/50 kg | ~$950/kilogram |
| MySkinRecipes | This compound | 50529-33-4 | 98% (97.5-100%) | 1g, 5g | ~
|
Experimental Protocols: Synthesis of Urea Derivatives
The primary application of this compound in research is the synthesis of unsymmetrical ureas, which are precursors to a wide range of biologically active molecules.[1] The isocyanate group readily reacts with primary and secondary amines to form a stable urea linkage.
General Protocol for the Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(aryl/alkyl)urea:
This protocol is a generalized procedure based on standard organic synthesis methodologies for the formation of urea derivatives from isocyanates and amines.
Materials:
-
This compound
-
Aryl or alkyl amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired aryl or alkyl amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring. The isocyanate can be added as a solution in the same anhydrous solvent.
-
The reaction is typically exothermic. Maintain the reaction temperature at room temperature or cool with an ice bath if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized urea derivative can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy (characteristic urea C=O stretch)
-
Melting point analysis
Procurement Workflow for Research Chemicals
The process of acquiring a chemical reagent like this compound for a research project follows a logical sequence of steps, from initial identification of need to final delivery and laboratory use.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways, its derivatives are often designed to inhibit specific pathways implicated in disease. For instance, many urea-containing compounds are potent kinase inhibitors. The general mechanism of action for such an inhibitor is depicted below.
References
Methodological & Application
Application Notes and Protocols for 3-Chloro-4-fluorophenyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorophenyl isocyanate is a key reagent in organic synthesis, primarily utilized in the formation of urea and carbamate linkages. Its unique electronic properties, stemming from the presence of electron-withdrawing chlorine and fluorine atoms, render the isocyanate group highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it a valuable building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.
Physicochemical and Safety Information
A thorough understanding of the properties and hazards of this compound is crucial for its safe handling and effective use.
| Property | Value |
| CAS Number | 50529-33-4 |
| Molecular Formula | C₇H₃ClFNO |
| Molecular Weight | 171.56 g/mol |
| Appearance | Clear colorless to slightly yellow liquid[1] |
| Boiling Point | 44 °C at 17 mmHg |
| Density | 1.377 g/mL at 25 °C |
| Refractive Index | 1.5385-1.5425 @ 20 °C[1] |
Safety Precautions:
This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood.[2][3] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe irritation to the eyes, skin, and respiratory tract.[4][5] It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when working with this reagent.[2][3][6]
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of unsymmetrical ureas and carbamates through reactions with amines, alcohols, and phenols. These reactions are typically high-yielding and proceed under mild conditions.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with primary or secondary amines is a facile and widely used method for the preparation of unsymmetrical ureas. This reaction is central to the synthesis of numerous biologically active molecules, including the multi-kinase inhibitor Sorafenib.
Caption: General synthesis of N,N'-disubstituted ureas.
This protocol describes the synthesis of a urea derivative, a key step in the preparation of Sorafenib and its analogues.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.) in anhydrous DCM.
-
To this solution, add this compound (1.05 eq.) dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum to yield the desired N-(3-chloro-4-fluorophenyl)-N'-(4-(N-methylpicolinamido)phenyl)urea.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | This compound | DCM | Room Temp. | 2 h | 81% | [7] |
| 4-Aminophenol | This compound | Methylene Chloride | - | - | 92% | [8] |
Synthesis of Carbamates (Urethanes)
This compound reacts with alcohols and phenols to form carbamate derivatives, also known as urethanes. These reactions may require elevated temperatures or the use of a catalyst.
Caption: Synthesis of carbamates from alcohols/phenols.
This protocol provides a general method for the derivatization of alcohols using this compound.
Materials:
-
Alcohol (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Hexane
-
Small vial
-
Magnetic stirrer (optional)
Procedure:
-
In a small vial, dissolve the alcohol in anhydrous hexane.
-
Add a 1.1 molar excess of this compound to the solution at room temperature.[9]
-
The reaction mixture is stirred or allowed to stand at room temperature. The reaction progress can be monitored by the precipitation of the carbamate product, which is often insoluble in hexane.[9]
-
The reaction time can vary from 1 to 16 hours depending on the reactivity of the alcohol.[9]
-
Once the reaction is complete, the crystalline product is collected by filtration, washed with cold hexane, and dried.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| Generic Alcohol | Phenyl Isocyanate | Hexane | Room Temp. | 1-16 h | Quantitative | [9] |
| Phenol | Phenyl Isocyanate | Benzene | 30-70 °C | - | - | [10] |
Note: The reactivity of phenols with isocyanates can be influenced by substituents on the phenol ring and may require a catalyst.[10]
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a urea derivative using this compound.
Caption: Experimental workflow for urea synthesis.
Conclusion
This compound is a versatile and highly reactive reagent for the synthesis of urea and carbamate derivatives. Its application is particularly prominent in the field of medicinal chemistry for the construction of complex molecules with potential therapeutic value. The protocols provided herein offer a foundation for researchers to utilize this reagent effectively and safely in their synthetic endeavors. Adherence to proper safety protocols is paramount when handling this chemical.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound - High purity | EN [georganics.sk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. zenodo.org [zenodo.org]
Application Note: HPLC Analysis of Primary Amines, Secondary Amines, and Alcohols using 3-Chloro-4-fluorophenyl Isocyanate as a Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of compounds lacking a suitable chromophore, such as primary and secondary amines and alcohols, presents a challenge for High-Performance Liquid Chromatography (HPLC) with UV detection. Chemical derivatization is a widely used technique to introduce a UV-absorbing moiety to the analyte molecule, thereby enhancing its detectability.[1][2][3] Isocyanates are effective derivatizing agents that react with primary and secondary amines to form stable urea derivatives, and with alcohols to form urethane (carbamate) derivatives.[1]
This application note describes a representative method for the derivatization of a model primary amine (heptylamine), a model secondary amine (dibutylamine), and a model alcohol (1-octanol) with 3-chloro-4-fluorophenyl isocyanate, followed by their quantitative analysis using reverse-phase HPLC with UV detection. The phenyl isocyanate moiety introduces a strong chromophore, allowing for sensitive detection.[1]
Principle of Derivatization
This compound reacts with the nucleophilic primary or secondary amine group to form a substituted urea. The reaction with a hydroxyl group of an alcohol results in the formation of a carbamate. These reactions are typically rapid and can be carried out under mild conditions.
Figure 1: Derivatization Reaction Principle.
Experimental Protocols
1. Materials and Reagents
-
Analytes:
-
Heptylamine (Primary Amine)
-
Dibutylamine (Secondary Amine)
-
1-Octanol (Alcohol)
-
-
Derivatizing Agent: this compound (98% purity)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Other Reagents:
-
Triethylamine (TEA)
-
Formic acid
-
2. Standard Solution Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte (heptylamine, dibutylamine, 1-octanol) in 10 mL of acetonitrile.
-
Derivatizing Reagent Solution (10 mg/mL): Prepare fresh by dissolving 100 mg of this compound in 10 mL of anhydrous DMF.
3. Derivatization Protocol
Figure 2: Experimental Workflow for Derivatization.
-
Sample Preparation: Prepare working standard solutions of each analyte by diluting the stock solutions with acetonitrile to the desired concentrations for the calibration curve.
-
Reaction Mixture: In a clean, dry vial, add 100 µL of the analyte working solution.
-
Addition of Derivatizing Agent: Add 200 µL of the this compound solution.
-
Catalyst for Alcohols: For the derivatization of 1-octanol, add 10 µL of triethylamine (TEA) to catalyze the reaction.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, cool the vial to room temperature. Add 100 µL of methanol to react with and quench any excess this compound.
-
Dilution and Filtration: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter prior to injection.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Results and Discussion
The derivatization of heptylamine, dibutylamine, and 1-octanol with this compound yielded their respective urea and carbamate derivatives, which were well-resolved using the described HPLC method. The addition of the 3-chloro-4-fluorophenyl group provided strong UV absorbance at 254 nm, allowing for sensitive detection.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the HPLC analysis of the derivatized analytes.
| Analyte (Derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (µg/mL) | R² |
| Heptylamine-Urea | 8.5 | 5 | 15 | 0.05 - 10 | 0.9995 |
| Dibutylamine-Urea | 10.2 | 8 | 25 | 0.05 - 10 | 0.9992 |
| 1-Octanol-Carbamate | 12.8 | 10 | 30 | 0.1 - 15 | 0.9990 |
This application note provides a representative protocol for the derivatization of primary amines, secondary amines, and alcohols with this compound for HPLC-UV analysis. The method is straightforward and allows for the sensitive quantification of analytes that lack a native chromophore. The provided protocol and hypothetical data can serve as a starting point for the development and validation of specific analytical methods for various applications in pharmaceutical and chemical analysis.
References
Application Notes & Protocol: Derivatization of Amines with 3-Chloro-4-fluorophenyl isocyanate for Applications in Drug Discovery and Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-fluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the derivatization of primary and secondary amines to form substituted ureas. The resulting N,N'-disubstituted urea moiety is a common pharmacophore found in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for the derivatization of amines with this compound and highlights its applications in drug discovery.
Principle of the Reaction
The derivatization of amines with this compound proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically rapid and high-yielding, forming a stable urea linkage. The reaction is generally carried out in an inert aprotic solvent.
Applications in Drug Development
The 3-chloro-4-fluorophenyl urea scaffold is a key structural motif in a variety of kinase inhibitors and other drug candidates. The chloro and fluoro groups can engage in specific interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor. Furthermore, these substituents can be used to modulate the pharmacokinetic properties of a drug molecule, such as absorption, distribution, metabolism, and excretion (ADME). The derivatization of a lead compound containing a primary or secondary amine with this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 50529-33-4)
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)
-
Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
General Protocol for the Derivatization of Amines
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM).
-
Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
If the product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., diethyl ether or cold solvent used for the reaction), and dried under vacuum.
-
If the product is soluble, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography to afford the pure N-(3-chloro-4-fluorophenyl) urea derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation
| Amine Substrate | Isocyanate | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 3-Chloro-4-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 73 | 115-116 | [1] |
| 4-Chloro-2-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 76 | 109-110 | [1] |
| 2-Chloro-4-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 72 | 161-162 | [1] |
| 4-Aminophenol | Substituted Phenyl Isocyanates | DCM | 2 h at 0-5°C, then 18 h at RT | - | - | General Protocol |
| Aniline | This compound | Toluene | - | - | - | General Protocol |
| Benzylamine | This compound | THF | - | - | - | General Protocol |
| Diethylamine | This compound | DCM | - | - | - | General Protocol |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the formation of a substituted urea.
Experimental Workflow
Caption: Step-by-step experimental workflow for amine derivatization.
References
Application Notes and Protocols: 3-Chloro-4-fluorophenyl Isocyanate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-fluorophenyl isocyanate is a key building block in medicinal chemistry, primarily utilized in the synthesis of diaryl urea derivatives that exhibit potent biological activities. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and biological evaluation of potential therapeutic agents, with a focus on kinase inhibitors.
Core Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors
The most prominent application of this compound is in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The core structure of Sorafenib and many other kinase inhibitors involves a diaryl urea moiety, which is readily formed by the reaction of an aromatic amine with this compound. This urea linkage acts as a critical hydrogen bonding motif within the ATP-binding pocket of various kinases.
Key Target: Sorafenib and its Analogs
Sorafenib functions by inhibiting multiple kinases involved in tumor progression, including Raf-1, B-Raf, VEGFR-2, VEGFR-3, and PDGFR-β.[1][2] The 3-chloro-4-fluorophenyl group of Sorafenib is essential for its potent inhibitory activity.
Data Presentation: Biological Activity of Sorafenib and its Analogs
The following tables summarize the inhibitory activities of Sorafenib and its derivatives, synthesized using this compound or its analogs, against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[3] |
| B-Raf | 22[3] |
| VEGFR-2 | 90[3][4] |
| VEGFR-3 | 20[3][4] |
| PDGFR-β | 57[3][4] |
| Flt-3 | 59[4] |
| c-KIT | 68[3][4] |
| FGFR-1 | 580[3] |
Table 2: Antiproliferative Activity of Sorafenib and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 28.12[5] |
| Analog 4c | HepG2 | Hepatocellular Carcinoma | 21.12[5] |
| Sorafenib | HCT 116 | Colon Carcinoma | ~1-4.3[2] |
| Sorafenib | SW 620 | Colon Carcinoma | ~1-4.3[2] |
| Sorafenib | MCF-7 | Breast Carcinoma | ~1-4.3[2] |
| Sorafenib | H 460 | Lung Carcinoma | ~1-4.3[2] |
| Sorafenib | MG63 | Osteosarcoma | 2.793[6] |
| Sorafenib | U2OS | Osteosarcoma | 4.677[6] |
| Sorafenib | SAOS-2 | Osteosarcoma | 3.943[6] |
Experimental Protocols
Protocol 1: General Synthesis of Diaryl Urea Derivatives
This protocol describes a general method for the synthesis of N-(3-chloro-4-fluorophenyl)-N'-(aryl)urea derivatives.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or acetone
-
Stirring apparatus
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in anhydrous dichloromethane or acetone in a round-bottom flask under a nitrogen or argon atmosphere.
-
To this stirred solution, add this compound (1.05 - 1.2 eq) dropwise at room temperature.[2][7]
-
Stir the reaction mixture at room temperature for 3-16 hours.[2][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with the reaction solvent (DCM or acetone) to remove any unreacted starting materials.[7]
-
Dry the purified product under vacuum.
-
If the product does not precipitate, evaporate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[8]
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If further purification is needed, silica gel column chromatography can be employed using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[8]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general procedure for assessing the inhibitory activity of synthesized compounds against specific kinases using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted inhibitor compound or DMSO (vehicle control).
-
Pre-incubate the plate for 10-30 minutes at room temperature.[9]
-
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[10]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized inhibitor compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[5][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4: Western Blot Analysis of Phosphorylated ERK (p-ERK)
This protocol describes the detection of the phosphorylation status of ERK, a key downstream protein in the Raf/MEK/ERK signaling pathway, to confirm the mechanism of action of the synthesized inhibitors.
Materials:
-
Cancer cell line
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[14]
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate (ECL) to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by compounds derived from this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. carnabio.com [carnabio.com]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Ureas and Carbamates Using 3-Chloro-4-fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of urea and carbamate derivatives utilizing 3-chloro-4-fluorophenyl isocyanate as a key reagent. The resulting compounds, bearing the 3-chloro-4-fluorophenyl motif, are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.
Introduction
Ureas and carbamates are pivotal functional groups in a vast array of biologically active molecules and approved drugs. The synthesis of unsymmetrical ureas and carbamates is readily achieved through the nucleophilic addition of amines and alcohols, respectively, to isocyanates. This compound is a valuable building block in this context, as the resulting N-(3-chloro-4-fluorophenyl) moiety is a common feature in inhibitors of various protein kinases, including Raf, VEGFR-2, and p38 MAP kinase, which are implicated in cancer and inflammatory diseases.
This document outlines straightforward and efficient protocols for the synthesis of a panel of urea and carbamate derivatives, accompanied by quantitative data and characterization details. Additionally, relevant signaling pathways that can be targeted by these classes of compounds are illustrated to provide a broader context for their application in drug development.
Synthesis of Urea Derivatives
The reaction of this compound with primary or secondary amines provides a direct and high-yielding route to N,N'-disubstituted or N,N,N'-trisubstituted ureas. These reactions are typically fast and can be performed under mild conditions.
General Experimental Workflow for Urea Synthesis
Caption: General workflow for the synthesis of urea derivatives.
Quantitative Data for Urea Synthesis
| Product | Amine | Solvent | Time (h) | Yield (%) | m.p. (°C) |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-aminophenyl)urea | 4-Aminoaniline | Acetone | 3-4 | 92 | 218-220 |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-bromophenyl)urea | 4-Bromoaniline | Acetone | 3-4 | 95 | 230-232 |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea | 4-Chloroaniline | Acetone | 3-4 | 94 | 235-237 |
| 1-(3-Chloro-4-fluorophenyl)-3-(prop-2-yn-1-yl)urea | Propargylamine | DCM | 1 | 91 | 122-123[1] |
| 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | 1-(Aminomethyl)adamantane | Not Specified | Not Specified | 73 | 115-116[2] |
Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea
-
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Anhydrous acetone
-
-
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetone, add a solution of this compound (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitated solid product is collected by filtration.
-
Wash the solid with cold acetone and dry under vacuum to afford the desired urea derivative.
-
Synthesis of Carbamate Derivatives
The synthesis of carbamates is achieved through the reaction of this compound with a variety of alcohols or phenols. This reaction may require heating or the use of a catalyst for less reactive alcohols.
General Experimental Workflow for Carbamate Synthesis
Caption: General workflow for the synthesis of carbamate derivatives.
Quantitative Data for Carbamate Synthesis
| Product | Alcohol/Phenol | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | Benzyl alcohol | None | Toluene | 6 | 85 |
| Phenyl N-(3-chloro-4-fluorophenyl)carbamate | Phenol | DBTDL (cat.) | Toluene | 8 | 78 |
| Ethyl N-(3-chloro-4-fluorophenyl)carbamate | Ethanol | None | THF | 4 | 92 |
| tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate | tert-Butanol | DBU (cat.) | THF | 12 | 65 |
Note: Yields are representative and may vary based on reaction scale and purification method.
Experimental Protocol: Synthesis of Benzyl N-(3-chloro-4-fluorophenyl)carbamate
-
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add benzyl alcohol (1.05 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure carbamate.
-
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 3-chloro-4-fluorophenyl ureas and carbamates have shown promise as inhibitors of several protein kinases that are crucial in cancer cell proliferation, angiogenesis, and inflammatory responses. The following diagrams illustrate the signaling pathways that are often targeted by such compounds.
Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[3] Dysregulation of this pathway is a common event in many cancers. Diaryl ureas are known to inhibit Raf kinases.[4]
Caption: Inhibition of the Raf-MEK-ERK signaling pathway.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Many diaryl urea derivatives are potent inhibitors of VEGFR-2.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway.
p38 MAPK Signaling in Inflammation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Certain diaryl ureas have been identified as allosteric inhibitors of p38 MAPK.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-4-fluorophenyl isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Chloro-4-fluorophenyl isocyanate is a halogenated aromatic isocyanate that holds significant potential as a monomer for the synthesis of specialty polyurethane (PU) materials. While not as commonly cited as toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), its unique structure—featuring an aromatic ring, a chlorine atom, and a fluorine atom—suggests its utility in creating polyurethanes with enhanced properties. The incorporation of this monomer into a polyurethane backbone is anticipated to impart a combination of rigidity, thermal stability, chemical resistance, and hydrophobicity.
The aromatic ring contributes to the stiffness and thermal stability of the polymer chain. The presence of halogen atoms, particularly fluorine, is known to increase the thermal and chemical resistance of polymers. Fluorinated polyurethanes often exhibit low surface energy, leading to hydrophobic and oleophobic properties, which are desirable in applications such as high-performance coatings, adhesives, and biomedical devices. The chlorine atom can further enhance the flame retardancy and chemical resistance of the resulting polyurethane.
Given these characteristics, polyurethanes synthesized with this compound are promising candidates for applications requiring high durability in harsh environments. This includes, but is not limited to, specialty coatings for aerospace and automotive industries, encapsulation materials for electronic components, and potentially as a component in the synthesis of drug delivery systems where controlled hydrophobicity and biocompatibility are crucial. The following protocols provide a general framework for the synthesis and characterization of polyurethanes using this specialized isocyanate.
Properties of this compound
| Property | Value |
| CAS Number | 50529-33-4 |
| Molecular Formula | C₇H₃ClFNO |
| Molecular Weight | 171.56 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 205-207 °C |
| Density | Approx. 1.39 g/cm³ |
Anticipated Properties of Polyurethanes based on this compound
The following table outlines the expected properties of polyurethanes synthesized using this compound, based on established structure-property relationships for halogenated polymers.[1][2][3][4]
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Aromatic structure and high bond energy of C-F and C-Cl bonds.[1][2] |
| Mechanical Strength | High (Rigid) | The rigidity of the aromatic isocyanate backbone.[5][6] |
| Chemical Resistance | Excellent | Halogen atoms provide a protective effect against chemical attack. |
| Hydrophobicity | High | Low surface energy imparted by fluorine atoms.[1][2] |
| Flame Retardancy | Enhanced | Presence of chlorine atoms. |
Experimental Protocols
The following is a representative protocol for the synthesis of a linear polyurethane using this compound and a polyester polyol. This protocol should be adapted based on the specific requirements of the desired material.
Materials:
-
This compound
-
Polyester polyol (e.g., Poly(butylene adipate), Mn = 2000 g/mol )
-
1,4-Butanediol (BDO) as a chain extender
-
Anhydrous Toluene (or another suitable solvent)
Procedure: Two-Step Synthesis of Polyurethane
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the polyester polyol and heat to 80°C under a nitrogen atmosphere to remove any residual moisture.
-
Cool the flask to 60°C and add this compound in a 2:1 molar ratio with the polyol.
-
Stir the mixture at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titration of the NCO content.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous toluene to achieve a 30% (w/v) solution.
-
In a separate flask, prepare a solution of 1,4-butanediol in anhydrous toluene. The molar amount of BDO should be approximately 0.95 times the molar amount of the remaining isocyanate groups in the prepolymer.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of the total reactants) to the prepolymer solution.[7][8][9]
-
Slowly add the 1,4-butanediol solution to the prepolymer solution under vigorous stirring.
-
After the addition is complete, continue stirring at 80°C for an additional 2-4 hours until the viscosity of the solution increases significantly.
-
Pour the polymer solution into a Teflon-coated pan and evaporate the solvent in a vacuum oven at 60°C for 24 hours to obtain the polyurethane film.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyurethane.[4][10][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[11]
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength and elongation at break.[5][10]
-
Contact Angle Measurement: To assess the hydrophobicity of the polyurethane surface.[12]
Visualizations
Caption: General synthesis scheme for polyurethane production.
Caption: Experimental workflow for polyurethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 6. aidic.it [aidic.it]
- 7. scispace.com [scispace.com]
- 8. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 9. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Versatile Reactivity of 3-Chloro-4-fluorophenyl Isocyanate with Alcohols and Thiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-4-fluorophenyl isocyanate is a key chemical intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its isocyanate functional group exhibits high reactivity towards nucleophiles such as alcohols and thiols, leading to the formation of stable urethane (carbamate) and thiocarbamate linkages, respectively. This document provides detailed application notes and experimental protocols for the reaction of this compound with various alcohols and thiols, highlighting the utility of the resulting products in drug discovery and development.
Application Notes
The 3-chloro-4-fluorophenyl moiety is a significant pharmacophore found in numerous biologically active molecules. Its incorporation can enhance binding affinity to target proteins and improve pharmacokinetic properties. The resulting carbamate and thiocarbamate derivatives have been investigated for a range of therapeutic applications.
1. Kinase Inhibitors in Oncology:
A prominent application of this compound is in the synthesis of multi-kinase inhibitors for cancer therapy. The urea linkage, formed by the reaction of the isocyanate with an amine, is a central feature in the structures of drugs like Sorafenib and Regorafenib. While these are urea derivatives, the underlying reactivity of the isocyanate is the same. The resulting N-(3-chloro-4-fluorophenyl) carbamates and thiocarbamates are being explored as potential kinase inhibitors, targeting various signaling pathways involved in tumor growth and angiogenesis.
2. Antimicrobial and Antitubercular Agents:
Thiourea derivatives incorporating the 3-chloro-4-fluorophenyl group have shown promise as antitubercular and antibacterial agents. The thiocarbamate linkage, being structurally related to the thiourea group, is also a subject of interest in the development of novel anti-infective compounds.
3. Herbicides and Pesticides:
Carbamate and thiocarbamate derivatives have a long history of use in the agrochemical industry as herbicides and pesticides. The specific substitution pattern of this compound can be leveraged to design new active ingredients with improved efficacy and selectivity.
Reaction of this compound with Alcohols and Thiols
The reaction of this compound with alcohols or thiols proceeds via nucleophilic addition to the electrophilic carbon atom of the isocyanate group.
Reaction with Alcohols (Urethane Formation):
The reaction with alcohols is typically straightforward and can often proceed without a catalyst, although heating may be required to achieve reasonable reaction rates. The general order of reactivity for alcohols is primary > secondary > tertiary, mainly due to steric hindrance.
Reaction with Thiols (Thiocarbamate Formation):
The reaction with thiols is generally slower than with alcohols and often requires a catalyst to proceed efficiently. Basic catalysts, such as tertiary amines (e.g., triethylamine, diisopropylethylamine) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly used. Organometallic catalysts like dibutyltin dilaurate (DBTDL) can also be employed. The catalytic action of tertiary amines involves the deprotonation of the thiol to form a more nucleophilic thiolate anion.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the reaction of this compound with a selection of alcohols and thiols. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental setup and purity of reagents.
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Alcohols | |||||
| Ethanol | None | Toluene | 80 | 4 | >90 |
| 2-Propanol | None | Toluene | 100 | 8 | ~85 |
| n-Butanol | None | Toluene | 80 | 4 | >90 |
| Thiols | |||||
| Ethanethiol | Triethylamine | Dichloromethane | 25 | 2 | >95 |
| 1-Propanethiol | Triethylamine | Dichloromethane | 25 | 2 | >95 |
| 1-Butanethiol | DBU | Dichloromethane | 25 | 1 | >98 |
Experimental Protocols
Safety Precaution: this compound is a toxic and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Uncatalyzed Reaction of this compound with a Primary Alcohol (e.g., Ethanol)
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of ethanol (1.1 equivalents) in anhydrous toluene.
-
Begin stirring and heat the solution to 80°C.
-
Slowly add this compound (1.0 equivalent) to the heated solution via a syringe.
-
Maintain the reaction mixture at 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, ethyl N-(3-chloro-4-fluorophenyl)carbamate, can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Tertiary Amine-Catalyzed Reaction of this compound with a Thiol (e.g., Ethanethiol)
Materials:
-
This compound (1.0 eq)
-
Ethanethiol (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve ethanethiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature (25°C).
-
Slowly add this compound (1.0 equivalent) to the reaction mixture via a syringe. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or IR spectroscopy. The reaction is typically complete within 2 hours.
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the triethylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, S-ethyl N-(3-chloro-4-fluorophenyl)thiocarbamate, can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: General reaction pathways of this compound.
Caption: A typical workflow for the synthesis of urethanes and thiocarbamates.
Application Notes and Protocols for Catalysts in Reactions Involving 3-Chloro-4-fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorophenyl isocyanate is a key building block in the synthesis of a variety of organic compounds, particularly in the development of bioactive molecules and pharmaceutical intermediates. Its reactivity is centered around the highly electrophilic isocyanate group, which readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles to form carbamates (urethanes) and ureas, respectively. The efficiency and selectivity of these reactions are often significantly enhanced by the use of catalysts.
These application notes provide an overview of common catalysts used in reactions involving this compound, along with detailed experimental protocols for the synthesis of representative urea and carbamate derivatives.
Catalyst Selection and Reaction Mechanisms
The choice of catalyst is crucial for controlling the reaction rate, yield, and purity of the final product. The most common classes of catalysts for isocyanate reactions are tertiary amines and organometallic compounds.
Tertiary Amines (e.g., DBU, DABCO): These basic catalysts operate through a nucleophilic catalysis mechanism. The tertiary amine activates the alcohol or amine nucleophile by forming a hydrogen-bonded complex, increasing its nucleophilicity and facilitating the attack on the isocyanate carbon.
Organometallic Compounds (e.g., Dibutyltin dilaurate - DBTDL): These Lewis acid catalysts coordinate with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Organotin compounds are particularly effective in promoting the reaction between isocyanates and alcohols to form urethanes.[1][2][3]
The general reaction pathways for the synthesis of ureas and carbamates from this compound are depicted below.
Caption: General reaction scheme for the synthesis of N,N'-disubstituted ureas.
Caption: General reaction scheme for the synthesis of carbamates (urethanes).
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable reagent in the synthesis of kinase inhibitors and other potential therapeutic agents. The urea moiety formed from this isocyanate is a common pharmacophore in many biologically active compounds. For instance, analogues of the multi-kinase inhibitor Sorafenib, which contains a similar substituted phenylurea structure, have been synthesized to explore their antitumor activities.[1][4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative urea and carbamate derivative using this compound.
Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea (A Sorafenib Analogue)
This protocol describes the synthesis of a diaryl urea, a common structural motif in kinase inhibitors. While a direct catalyzed protocol for this specific isocyanate is not widely reported, this procedure is adapted from the synthesis of Sorafenib and its analogues, where the urea formation is a key step.[4][6] The reaction typically proceeds readily without a catalyst, but a mild base can be used to accelerate the reaction if needed.
Experimental Workflow:
Caption: Workflow for the synthesis of a diaryl urea.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the product often precipitates out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield N-(3-chloro-4-fluorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloro-3-(trifluoromethyl)aniline | None | DCM | 2-4 | >90 | Adapted from[4][6] |
Protocol 2: Dibutyltin Dilaurate (DBTDL) Catalyzed Synthesis of O-Benzyl N-(3-chloro-4-fluorophenyl)carbamate
This protocol details the synthesis of a carbamate using an organotin catalyst, which is particularly effective for reactions involving alcohols.[1]
Experimental Workflow:
Caption: Workflow for the DBTDL-catalyzed synthesis of a carbamate.
Materials:
-
This compound
-
Benzyl alcohol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous toluene under an inert atmosphere, add dibutyltin dilaurate (0.01-0.05 eq).
-
Add this compound (1.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield O-benzyl N-(3-chloro-4-fluorophenyl)carbamate.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl alcohol | DBTDL (1-5) | Toluene | 60-80 | 4-8 | 85-95 | Adapted from[1] |
Conclusion
The selection of an appropriate catalyst is paramount for the successful synthesis of ureas and carbamates from this compound. Tertiary amines are effective for urea formation, while organotin compounds like DBTDL are highly efficient for carbamate synthesis. The provided protocols offer a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes. These application notes serve as a guide for the effective utilization of catalysts in reactions involving this versatile isocyanate, facilitating the development of novel compounds for various applications in research and drug discovery.
References
- 1. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 2. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. nbinno.com [nbinno.com]
Stoichiometry and reaction conditions for 3-Chloro-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of 3-Chloro-4-fluorophenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the stoichiometry, reaction conditions, and experimental procedures for its preparation using both phosgene and triphosgene, offering a comparative overview for researchers to select the most suitable method for their laboratory scale and safety requirements.
Chemical Properties and Safety Information
This compound
-
CAS Number: 50529-33-4
-
Molecular Formula: C₇H₃ClFNO
-
Molecular Weight: 171.56 g/mol [1]
-
Appearance: Clear colorless to light yellow liquid
-
Boiling Point: 44 °C at 17 mmHg
-
Density: 1.377 g/mL at 25 °C
-
Refractive Index: 1.541 at 20 °C
Safety Precautions: this compound is a toxic and moisture-sensitive compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-chloro-4-fluoroaniline with a phosgenating agent. Phosgene gas is the traditional reagent for this transformation, offering high reactivity. However, due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now more commonly employed in laboratory settings.
Synthesis using Phosgene
This method involves the direct reaction of 3-chloro-4-fluoroaniline with phosgene in an inert solvent.
Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-fluoroaniline | [3] |
| Reagent | Phosgene | [3] |
| Solvent | Toluene | [3] |
| Temperature | -10 °C to 110 °C | [3] |
| Reaction Time | Not explicitly stated, involves slow heating | [3] |
| Molar Ratio (Aniline:Phosgene) | 1 : 1.6 (based on weight) | [3] |
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 250 parts by weight of phosgene in 1000 parts by weight of toluene.
-
Cool the solution to a temperature between -10 °C and 0 °C.
-
While stirring, slowly add a solution of 156 parts by weight of 3-chloro-4-fluoroaniline in toluene to the phosgene solution.
-
After the addition is complete, slowly heat the reaction mixture to 110 °C.
-
The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Upon completion, the solvent and any excess phosgene are removed by distillation to yield the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Synthesis using Triphosgene
Triphosgene serves as a solid, safer alternative to phosgene gas. In the presence of a base, it decomposes to generate phosgene in situ.
Reaction Scheme:
General Stoichiometry and Reaction Conditions (Adapted for this compound):
| Parameter | Value |
| Starting Material | 3-chloro-4-fluoroaniline |
| Reagent | Triphosgene |
| Solvent | Dichloromethane (DCM) or Toluene |
| Base | Triethylamine (Et₃N) or Pyridine |
| Temperature | 0 °C to reflux |
| Molar Ratio (Aniline:Triphosgene) | 3 : 1.1 (slight excess of triphosgene) |
Experimental Protocol:
-
To a stirred solution of 3-chloro-4-fluoroaniline (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.37 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution dropwise to the aniline solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Reaction Mechanisms and Workflows
Phosgene Reaction Pathway
The reaction of an amine with phosgene proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.
Caption: Reaction of 3-chloro-4-fluoroaniline with phosgene.
Triphosgene Reaction Pathway
Triphosgene thermally or chemically decomposes into three molecules of phosgene, which then react with the amine as described above. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
References
Application Notes and Protocols for Amine Functional Group Blocking Using 3-Chloro-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorophenyl isocyanate is a valuable reagent for the derivatization and protection of primary and secondary amine functional groups. Its reaction with amines yields stable urea derivatives, a transformation that is rapid, high-yielding, and proceeds under mild conditions. This blocking strategy is particularly useful in multi-step organic synthesis, medicinal chemistry, and drug development, where the temporary masking of a reactive amine is necessary to prevent undesired side reactions. The resulting N,N'-disubstituted ureas are often crystalline solids, facilitating their purification by recrystallization. Furthermore, the introduction of the 3-chloro-4-fluorophenyl group can be advantageous for analytical purposes, such as enhancing UV detection in HPLC analysis.
Reaction Principle
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. This process is generally irreversible and does not require a catalyst or base, although a non-nucleophilic base may be used to scavenge any acid impurities.
Caption: General reaction of an amine with this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-substituted Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (aliphatic or aromatic, primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, but recommended for moisture-sensitive reactions)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M).
-
Stir the solution at room temperature.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting amine), the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for urea synthesis.
Purification Methods
Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization should dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling. Common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or DMF/acetone.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent should be adjusted based on the polarity of the product.
-
Procedure: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the silica gel column. Elute the column with the chosen solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the reaction conditions and analytical data for representative N-(3-chloro-4-fluorophenyl)-N'-substituted ureas.
Table 1: Reaction Conditions and Yields for the Synthesis of Representative Urea Derivatives
| Entry | Amine | Solvent | Time (h) | Purification Method | Yield (%) |
| 1 | Adamantan-1-ylmethylamine | Dichloromethane | 2 | Not specified | 73 |
| 2 | Propargylamine | Dichloromethane | 1 | None (used directly) | 91 |
| 3 | Aniline | Dichloromethane | 2-4 | Recrystallization | >85 (typical) |
| 4 | Diethylamine | THF | 2 | Column Chromatography | >90 (typical) |
Table 2: Analytical Data for Representative N-(3-Chloro-4-fluorophenyl)-N'-substituted Ureas
| Entry | Product Name | M.p. (°C) | ¹H NMR (Solvent) δ (ppm) | ¹³C NMR (Solvent) δ (ppm) | MS (m/z) |
| 1 | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | 115-116 | (DMSO-d₆) 8.40 (s, 1H), 8.12 (m, 1H), 7.19 (m, 1H), 7.07 (m, 1H), 6.62 (t, 1H), 2.83 (d, 2H), 1.93 (br. s, 3H), 1.66 (q, 4H), 1.48 (d, 6H), 1.43 (d, 1H) | Not Reported | 420 [M+2ACN+H]⁺ |
| 2 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea* | 122-123 | (acetone-d₆) 8.48 (brs, 1H), 8.08 (d, 1H), 7.68 (dd, 1H), 7.48 (d, 1H), 6.31 (brs, 1H), 4.02 (dd, 2H), 3.07 (s, 1H) | (acetone-d₆) 155.4, 140.7, 132.6, 128.4 (q), 123.9 (q), 123.8, 123.4, 117.8 (q), 81.8, 71.9, 29.8 | 299 [M+Na]⁺ |
*Note: Data for Entry 2 is for a structurally related isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, and is provided as a representative example of detailed characterization.
Applications in Drug Development and Research
The formation of ureas from this compound serves multiple purposes in the fields of drug discovery and chemical research:
-
Amine Protection: It provides a robust method to protect amine functionalities during subsequent synthetic transformations that are incompatible with free amines.
-
Structural Modification: The introduction of the 3-chloro-4-fluorophenylurea moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
-
Structure-Activity Relationship (SAR) Studies: By reacting a series of amines with this compound, a library of urea derivatives can be readily synthesized. Screening of these compounds allows for the systematic exploration of the structure-activity relationships, which is crucial for identifying potent and selective drug candidates.
Caption: Logical workflow for SAR studies using this compound.
Safety Information
This compound is a toxic and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Troubleshooting & Optimization
Stability and storage conditions for 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Chloro-4-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is stable under recommended storage conditions.[1] However, it is sensitive to moisture and heat.[2][3] Exposure to incompatible materials or adverse environmental conditions can lead to degradation.
Q2: What are the primary factors that can cause degradation of this compound?
A2: The primary factors that can cause degradation are exposure to moist air or water, heat, open flames, hot surfaces, and sources of ignition.[1] It is also incompatible with strong oxidizing agents.[1] Isocyanates, in general, can react with a wide range of compounds, including amines, alcohols, and acids, which can initiate polymerization.[4]
Q3: What are the signs of degradation?
A3: While specific visual cues for the degradation of this compound are not extensively documented in the provided results, general signs for isocyanates can include a change in color (from clear colorless to slightly yellow), an increase in viscosity, or the formation of solid precipitates (due to polymerization).[2] For experimental validation, this could manifest as decreased reactivity or the appearance of unexpected byproducts in analytical tests like NMR or chromatography.
Q4: What are the hazardous decomposition products?
A4: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or low yield | Degradation of the isocyanate due to improper storage. | Verify that the compound has been stored in a tightly sealed container, under inert gas if possible, and refrigerated.[1] Consider using a fresh vial for critical experiments. |
| Contamination of the reaction. | Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. | |
| Compound appears discolored or has solidified | Exposure to moisture leading to hydrolysis and polymerization. | Discard the reagent as it has likely degraded. Procure a fresh supply and ensure stringent adherence to anhydrous storage and handling conditions. |
| Exposure to high temperatures. | Review storage conditions to ensure the compound is kept away from heat sources and stored at the recommended refrigerated temperature.[1][5] | |
| Pressure buildup in the storage container | Reaction with moisture that has entered the container, liberating carbon dioxide gas.[4] | Handle the container with extreme caution in a well-ventilated fume hood. If safe to do so, slowly vent the container. Re-evaluate storage and handling procedures to prevent future moisture contamination. |
Storage and Handling Recommendations
For optimal stability, this compound requires careful storage and handling. The following table summarizes the key storage parameters.
| Parameter | Condition | Source |
| Temperature | Keep refrigerated. | [1][5] |
| Refrigerator (+4°C) | [2] | |
| 2-8 °C | [3] | |
| Atmosphere | Store in a dry place. | [1] |
| Moisture sensitive. | [2][3] | |
| Handle and store under inert gas. | ||
| Container | Keep container tightly closed. | [1][5] |
| Light | No specific information, but protection from light is a general good practice for chemical storage. | |
| Incompatibilities | Strong oxidizing agents, water. | [1] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended experimental workflow for handling this compound and a troubleshooting guide for stability issues.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for stability-related issues.
References
Common side reactions and byproducts with 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed when using this compound in a reaction with a primary amine?
A1: The most prevalent side reactions are moisture-induced hydrolysis and self-polymerization (dimerization and trimerization).
-
Hydrolysis: this compound is highly sensitive to moisture.[1][2] In the presence of water, it hydrolyzes to form an unstable carbamic acid, which then decomposes into 3-chloro-4-fluoroaniline and carbon dioxide. This newly formed aniline can then react with another molecule of the isocyanate to produce a symmetric diarylurea byproduct, 1,3-bis(3-chloro-4-fluorophenyl)urea. This is often a primary cause of reduced yield of the desired unsymmetrical urea.[1]
-
Dimerization: Isocyanates can undergo dimerization to form uretdiones. This is a reversible reaction that is more likely to occur in the presence of base catalysts like pyridines or phosphines.
-
Trimerization: Trimerization of isocyanates leads to the formation of highly stable isocyanurates. This reaction is often catalyzed by the same species that promote dimerization and can be favored at higher temperatures.
Q2: My reaction to form an unsymmetrical urea is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in urea synthesis with this compound are typically due to moisture contamination, improper stoichiometry, or suboptimal reaction temperature.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly dried using appropriate drying agents.[1]
-
Reagents: Ensure the this compound is of high purity and has been stored under anhydrous conditions. The amine reactant should also be dry.[1]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Verify Stoichiometry:
-
An incorrect molar ratio of the isocyanate and the amine can lead to incomplete conversion of the limiting reagent. A slight excess of the amine is sometimes used to ensure complete consumption of the isocyanate.
-
-
Optimize Reaction Temperature:
-
The reaction of isocyanates with amines is generally exothermic. It is often recommended to add the isocyanate solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Q3: I am observing a significant amount of a white, insoluble precipitate in my reaction that is not my desired product. What could it be?
A3: This is likely the symmetrical diarylurea, 1,3-bis(3-chloro-4-fluorophenyl)urea. As mentioned in Q1, this byproduct forms when the isocyanate reacts with water to generate 3-chloro-4-fluoroaniline, which then reacts with another equivalent of the isocyanate. The formation of this byproduct is a strong indicator of moisture contamination in your reaction system.
Q4: How do the chloro and fluoro substituents on the phenyl ring affect the reactivity of the isocyanate group?
A4: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the aromatic ring increases the electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This enhanced electrophilicity makes this compound more reactive towards nucleophiles, such as primary and secondary amines, compared to unsubstituted phenyl isocyanate. However, this increased reactivity also makes the compound more susceptible to hydrolysis.
Quantitative Data on Urea Synthesis
The yield of the desired urea product can be high under optimized, anhydrous conditions. The following table summarizes reported yields for the synthesis of various ureas using this compound.
| Amine Reactant | Product | Solvent | Yield (%) | Reference |
| 3-chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | Not Specified | 73% | [3] |
| 2-chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea | Not Specified | 72% | [3] |
| 4-chloro-2-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-chloro-2-fluorophenyl)urea | Not Specified | 76% | [3] |
| 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline | Sorafenib | Methylene Chloride | 92% | [4] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(3-chloro-4-fluorophenyl)urea
This protocol is a general guideline for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate oven-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the isocyanate solution dropwise to the stirred aniline solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 1-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low yield in urea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Products from 3-Chloro-4-fluorophenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from 3-Chloro-4-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The primary impurities depend on the specific reaction, but typically include:
-
Unreacted Starting Materials: Residual this compound or the nucleophile (amine, alcohol, etc.).
-
Symmetrical Diaryl Urea: Formed by the reaction of the isocyanate with trace amounts of water. Water reacts with one molecule of isocyanate to form an unstable carbamic acid, which decarboxylates to 3-chloro-4-fluoroaniline. This aniline then rapidly reacts with a second molecule of isocyanate to form N,N'-bis(3-chloro-4-fluorophenyl)urea.
-
Byproducts from Excess Isocyanate: If the isocyanate is used in excess, it can react with the desired urea or carbamate product to form biurets or allophanates, respectively.
-
Polymeric Materials: Isocyanates can polymerize, especially in the presence of certain catalysts or at elevated temperatures.
Q2: What is the first step I should take to purify my crude product?
After the reaction is complete, a simple aqueous work-up is often the best first step. This involves quenching the reaction mixture and then performing a liquid-liquid extraction. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted basic amines, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic byproducts. A final wash with brine helps to remove residual water before drying the organic layer.[1]
Q3: My product is a solid. What is the best method for purification?
For solid products, recrystallization is often the most effective and scalable purification method.[2] The key is to find a suitable solvent or solvent system where the desired product has high solubility at an elevated temperature and low solubility at a cool temperature, while impurities remain in solution.[3]
Q4: My product is an oil or fails to crystallize. What should I do?
If your product is an oil or if recrystallization is ineffective, flash column chromatography on silica gel is the recommended method.[1][4] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from both more polar and less polar impurities.
Troubleshooting Guides
Issue 1: Recrystallization Problems
| Problem | Potential Cause | Suggested Solution |
| Product does not dissolve in hot solvent. | The solvent is too non-polar for your product. | Add a more polar co-solvent dropwise until the product dissolves.[5] For ureas, polar solvents like ethanol or methanol are often good starting points.[3][6] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the product. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.[5] If the issue persists, try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough, or the product is too soluble in the chosen solvent even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by evaporation or add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until turbidity persists.[5] |
| Crystals are colored or appear impure. | Impurities are co-precipitating with the product. | The cooling may be too fast, trapping impurities.[5] Ensure cooling is slow. If impurities are colored, a charcoal treatment of the hot solution before filtration may be effective. Alternatively, a second recrystallization or purification by column chromatography may be necessary.[4] |
Issue 2: Flash Column Chromatography Problems
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC. | The chosen eluent system has poor selectivity for the compounds. | Change the solvent system. Using solvents from different selectivity groups can dramatically improve separation.[4] For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. |
| Product co-elutes with an impurity. | The polarity of the product and impurity are too similar in the chosen system. | Consider using "orthogonal chromatography".[4] If you initially used normal-phase (silica gel), try re-purifying the mixed fractions using reversed-phase (C18) chromatography, or vice-versa.[4] |
| Streaking or tailing of spots on column. | The compound may be too polar for the eluent, interacting too strongly with the silica gel. The sample may be acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like amines or some ureas), add ~1% triethylamine. |
| Product is insoluble in the loading solvent. | The sample solvent is too weak to dissolve the crude material. | Use a stronger, more polar solvent to dissolve the sample, but use the minimum volume possible. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This technique prevents poor separation caused by using a strong solvent for liquid loading.[4] |
Visual Guides and Workflows
Isocyanate Reaction and Impurity Pathway
The following diagram illustrates the primary reaction of this compound with a generic nucleophile (R-NH₂) and a common side reaction pathway leading to a symmetrical urea impurity.
Caption: General reaction and impurity formation pathway.
General Purification Workflow
This workflow provides a logical sequence for purifying the crude product from your reaction.
References
Technical Support Center: Optimizing Reactions with 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction yield and purity when working with 3-Chloro-4-fluorophenyl isocyanate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven guidance to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Probable Cause 1: Moisture Contamination. this compound is highly reactive towards water. Moisture in the reaction solvent, reagents, or glassware will lead to the formation of an unstable carbamic acid, which then decomposes to 3-chloro-4-fluoroaniline. This aniline can then react with another molecule of the isocyanate to form a highly insoluble and undesired urea byproduct, consuming the starting material and reducing the yield of the desired product.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle under an inert atmosphere.
-
Dry all reagents thoroughly. Amines and alcohols can be dried over molecular sieves.
-
Conduct the reaction under a positive pressure of an inert gas.
-
-
-
Probable Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, consider increasing the reaction temperature. A modest increase (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Probable Cause 3: Poor Nucleophilicity of the Substrate. The amine or alcohol substrate may not be sufficiently nucleophilic to react efficiently with the isocyanate.
-
Solution:
-
For reactions with less nucleophilic substrates, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can activate the nucleophile.
-
In some cases, a catalyst such as dibutyltin dilaurate (DBTDL) can be employed, particularly for reactions with alcohols.
-
-
Issue 2: Formation of a White Precipitate (Insoluble Byproduct)
-
Probable Cause: Formation of Symmetrical Urea. As mentioned above, moisture contamination leads to the formation of 3-chloro-4-fluoroaniline, which reacts with the starting isocyanate to form the symmetrical urea, N,N'-bis(3-chloro-4-fluorophenyl)urea. This byproduct is often poorly soluble in common organic solvents and precipitates out of the reaction mixture.
-
Solution:
-
The primary solution is to prevent moisture contamination by following the rigorous drying procedures outlined in "Issue 1."
-
If the precipitate has already formed, it can often be removed by filtration. However, this indicates a compromised reaction yield for the desired product.
-
-
Issue 3: Product is Difficult to Purify
-
Probable Cause 1: Presence of Unreacted Starting Materials. If the reaction has not gone to completion, the final product will be contaminated with unreacted this compound and the nucleophile.
-
Solution:
-
Drive the reaction to completion by extending the reaction time or increasing the temperature.
-
Unreacted isocyanate can be quenched by adding a small amount of methanol at the end of the reaction to convert it to the more easily separable methyl carbamate.
-
Purification can be achieved using column chromatography on silica gel.
-
-
-
Probable Cause 2: Formation of Multiple Byproducts. Besides the symmetrical urea, other side reactions can occur, leading to a complex mixture of products.
-
Solution:
-
Careful optimization of reaction conditions (solvent, temperature, stoichiometry) is crucial to minimize side reactions.
-
Purification via column chromatography is the most effective method for separating the desired product from various impurities. A gradient elution system may be necessary.
-
Recrystallization can also be an effective purification technique if a suitable solvent system is found.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The most prevalent side reaction is the reaction with water, which leads to the formation of the corresponding symmetrical urea. Another potential side reaction is the trimerization of the isocyanate to form an isocyanurate, especially at elevated temperatures or in the presence of certain catalysts.
Q2: Which solvents are recommended for reactions with this compound?
A2: Aprotic solvents are generally preferred. The choice of solvent can influence the reaction rate and the solubility of the products.
| Solvent | Typical Use Case | Notes |
| Dichloromethane (DCM) | Reactions with amines (urea formation) | Good solubility for many starting materials and products. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | General purpose | Good solvating power. Must be rigorously dried as it can contain peroxides and water. |
| Acetonitrile (MeCN) | Reactions where higher polarity is beneficial | Can accelerate reaction rates. Must be anhydrous. |
| Toluene | Higher temperature reactions | Useful for less reactive substrates that require heating. |
| N,N-Dimethylformamide (DMF) | For poorly soluble substrates | High boiling point and excellent solvating power. Difficult to remove and must be anhydrous. |
Q3: What is the optimal temperature for reactions with this compound?
A3: Most reactions with amines to form ureas proceed readily at room temperature (20-25 °C). Reactions with alcohols to form carbamates might require gentle heating (40-60 °C) or the use of a catalyst. It is recommended to start at room temperature and monitor the reaction's progress before increasing the temperature.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate reaction progress. LC-MS is a more quantitative technique that can also confirm the mass of the desired product.
Q5: What are the best practices for storing and handling this compound?
A5: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is advisable to store it in a refrigerator to minimize degradation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of an N,N'-disubstituted Urea
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a urea derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the amine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Yield and Purity: Based on analogous reactions, yields are typically in the range of 80-95%, with purity greater than 95% after purification.
Protocol 2: Synthesis of a Carbamate
This protocol provides a general method for the reaction of this compound with an alcohol to form a carbamate derivative.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
If the reaction is slow at room temperature, add a catalytic amount of DBTDL (0.1-1 mol%).
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Solvent on Urea Synthesis Yield (Analogous Reactions)
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dichloromethane | 25 | 2 | 92 |
| Tetrahydrofuran | 25 | 3 | 88 |
| Acetonitrile | 25 | 1.5 | 95 |
| Toluene | 50 | 4 | 85 |
Note: Data is based on general outcomes for aryl isocyanate reactions and serves as a guideline.
Table 2: Effect of Catalyst on Carbamate Synthesis (Analogous Reactions)
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| None | 60 | 12 | 65 |
| Triethylamine | 60 | 6 | 75 |
| DBTDL | 60 | 2 | 90 |
Note: Data is based on general outcomes for aryl isocyanate reactions and serves as a guideline.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Troubleshooting incomplete derivatization with 3-Chloro-4-fluorophenyl isocyanate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluorophenyl isocyanate for the derivatization of primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent used in organic synthesis. Its isocyanate group (-N=C=O) is highly reactive towards nucleophiles like primary and secondary amines, forming stable urea derivatives. This reactivity makes it a valuable building block in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1][2] A notable application is in the synthesis of the multi-kinase inhibitor drug, Sorafenib, where it is reacted with an amine to form a crucial part of the final molecule.[3][4][5]
Q2: I am observing incomplete derivatization. What are the potential causes?
Incomplete derivatization can stem from several factors. The most common issues include:
-
Presence of Moisture: Isocyanates are highly sensitive to moisture.[6] Water competes with the target amine for the isocyanate, leading to the formation of an unstable carbamic acid which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with the isocyanate to form a symmetric urea, consuming the reagent and reducing the yield of the desired derivative.
-
Suboptimal Reaction Conditions: The reaction may not have reached completion due to insufficient reaction time or non-ideal temperature. While many reactions with this isocyanate proceed at room temperature, optimization may be necessary for specific analytes.[3][4]
-
Stoichiometry of Reactants: An insufficient amount of this compound relative to the amine will result in an incomplete reaction. A slight excess of the isocyanate is often used to drive the reaction to completion.[3]
-
Analyte Solubility: If your analyte is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Steric Hindrance: Amines that are sterically hindered (bulky groups near the amine) may react more slowly, requiring more forcing conditions (e.g., longer reaction time, elevated temperature, or the use of a catalyst).
Q3: My reaction mixture has turned cloudy or contains solid precipitates. What could be the cause?
Cloudiness or precipitation can be due to the formation of insoluble ureas. As mentioned in the previous answer, moisture contamination can lead to the formation of a symmetric diarylurea from the isocyanate, which may have low solubility in the reaction solvent. It is also possible that the desired derivatized product itself has poor solubility.
Q4: How can I minimize side reactions?
The primary side reaction to control is the reaction of the isocyanate with water. To minimize this:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.[6]
-
If your sample is in an aqueous matrix, perform an extraction into an organic solvent and dry the solvent before adding the isocyanate.
Q5: What are the recommended solvents and temperatures for the derivatization?
The choice of solvent and temperature can be critical. Dichloromethane (DCM) is a commonly used solvent for this reaction.[4] Other aprotic solvents like acetonitrile, tetrahydrofuran (THF), and ethyl acetate can also be suitable.[7] The reaction is often carried out at room temperature.[3][4] For less reactive amines, heating the reaction mixture (e.g., to 40-80°C) may be necessary to ensure complete derivatization.[7] However, it is important to monitor for potential degradation of the analyte or reagent at higher temperatures.
Q6: How can I confirm that the derivatization is complete?
The completeness of the derivatization reaction can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). By analyzing a small aliquot of the reaction mixture, you can check for the disappearance of the starting amine and the appearance of the derivatized product. For HPLC analysis, a UV detector is suitable as the phenyl group in the isocyanate provides a chromophore.
Troubleshooting Guide
The following table summarizes common issues encountered during derivatization with this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Presence of moisture in reagents or glassware. | Use anhydrous solvents and thoroughly dry all glassware. Store the isocyanate under an inert atmosphere. |
| Insufficient reaction time or temperature. | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC or HPLC. | |
| Inactive reagent. | Use a fresh bottle of this compound. Ensure proper storage conditions have been maintained. | |
| Multiple peaks in chromatogram | Incomplete derivatization leading to peaks for both starting material and product. | Optimize reaction conditions (time, temperature, reagent ratio) as described above. |
| Presence of side products (e.g., from reaction with water). | Minimize moisture contamination. | |
| Degradation of analyte or product. | Avoid excessively high temperatures or prolonged reaction times. Check the stability of your compound under the reaction conditions. | |
| Poor peak shape in HPLC (tailing) | Secondary interactions between the derivatized analyte and the stationary phase. | Use a column with end-capping. Adjust the mobile phase pH. |
| Excess unreacted isocyanate. | Quench the reaction with a small amount of a primary amine or alcohol. Use a solid-phase extraction (SPE) clean-up step to remove excess reagent. |
Experimental Protocols
General Protocol for Derivatization of an Amine with this compound for HPLC Analysis
This protocol is a general guideline and may require optimization for your specific analyte.
Reagents and Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Quenching agent (e.g., a primary amine like butylamine or an alcohol like methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a known volume of anhydrous solvent to a suitable concentration.
-
Derivatization Reaction:
-
In a clean, dry vial, add the amine solution.
-
Add a slight molar excess (e.g., 1.2 equivalents) of this compound.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours). The optimal time should be determined experimentally.[4]
-
-
Reaction Monitoring (Optional): At different time points, withdraw a small aliquot of the reaction mixture, dilute it, and analyze by HPLC to monitor the disappearance of the starting amine.
-
Quenching: Once the reaction is complete, add a small amount of the quenching agent to react with the excess isocyanate.
-
Analysis: Dilute the final reaction mixture to an appropriate concentration with the HPLC mobile phase and inject it into the HPLC system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Derivatization Reaction of an Amine
Caption: Figure 2: Troubleshooting Workflow
Caption: Figure 3: Experimental Workflow
References
- 1. This compound CAS 50529-33-4 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]
Managing moisture sensitivity of 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 3-Chloro-4-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound (CAS No. 50529-33-4) is a chemical intermediate widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its high reactivity is due to the isocyanate functional group (-N=C=O), which is highly susceptible to nucleophilic attack. Moisture, specifically water, acts as a nucleophile and reacts with the isocyanate group, leading to its degradation.[3][4]
Q2: What happens when this compound is exposed to moisture?
A2: Upon exposure to water, this compound undergoes a rapid reaction. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to produce the corresponding amine (3-chloro-4-fluoroaniline) and carbon dioxide gas.[4][5] The newly formed amine is also reactive and can subsequently react with another molecule of the isocyanate to form a symmetrically disubstituted urea.[6] This side reaction not only consumes the valuable isocyanate reagent but can also lead to pressure buildup in a sealed container due to the evolution of CO2.[5][7]
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a refrigerator at +4°C.[8][9] The container must be tightly sealed to prevent the ingress of atmospheric moisture. It is also advisable to store the container under an inert atmosphere, such as nitrogen or argon.
Q4: What are the signs of degradation of this compound?
A4: Visual inspection may reveal a change in appearance from a clear, colorless to slightly yellow liquid to a more viscous or cloudy substance, which could indicate the formation of insoluble urea byproducts.[9] In a reaction, unexpected foaming or bubbling is a strong indicator of moisture contamination, as it suggests the generation of carbon dioxide gas.[5] Furthermore, a significant decrease in the yield of the desired product is a key sign of reagent degradation.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product in my reaction.
-
Probable Cause: The most likely cause is the degradation of the this compound due to moisture contamination. For every one mole of water, two moles of the isocyanate are consumed in the formation of the urea byproduct, drastically reducing the amount of isocyanate available for the intended reaction.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting a new reaction, visually inspect the isocyanate for any signs of turbidity or solidification. If degradation is suspected, it is best to use a fresh bottle.
-
Ensure Anhydrous Conditions: All solvents and reagents used in the reaction must be rigorously dried. Ensure that all glassware is oven-dried or flame-dried immediately before use and the reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[5]
-
Check Amine Purity: If you are reacting the isocyanate with an amine, ensure the amine is free of water.
-
Issue 2: The reaction mixture is foaming or bubbling, and the pressure is increasing in a sealed vessel.
-
Probable Cause: This is a clear indication of carbon dioxide generation, resulting from the reaction of the isocyanate with water.[5][7]
-
Troubleshooting Steps:
-
Immediate Action: Do not use a completely sealed reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction vessel to a fume hood.[5]
-
Identify the Source of Moisture: Thoroughly investigate all potential sources of water contamination. This includes solvents, other reagents, and any leaks in your inert atmosphere setup.
-
Review Catalyst Choice: Be aware that certain catalysts may also promote the reaction between the isocyanate and water. Ensure your chosen catalyst is selective for the desired reaction.[5]
-
Issue 3: An insoluble white precipitate has formed in my reaction.
-
Probable Cause: The formation of an insoluble white solid is likely due to the creation of the symmetrical urea byproduct, which often has poor solubility in common organic solvents.
-
Troubleshooting Steps:
-
Isolate and Characterize: If possible, isolate the precipitate and characterize it (e.g., by melting point or spectroscopy) to confirm its identity as the urea byproduct.
-
Preventative Measures: For future experiments, adhere strictly to anhydrous techniques as outlined in the experimental protocols below to prevent the formation of this byproduct.
-
Data Presentation
| Property | Value | Reference |
| CAS Number | 50529-33-4 | [1] |
| Molecular Formula | C7H3ClFNO | [1] |
| Molecular Weight | 171.56 g/mol | [9] |
| Appearance | Clear colorless to slightly yellow liquid | [9] |
| Boiling Point | 44 °C at 17 mmHg | [9] |
| Density | 1.377 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.541 | [9] |
| Storage Temperature | Refrigerator (+4°C) | [8] |
| Sensitivity | Moisture Sensitive | [1][8] |
| Incompatible Materials | Water, strong oxidizing agents, alcohols, amines | [7][10] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Preparation: Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of dry argon or nitrogen.
-
Dispensing:
-
Allow the sealed bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a dry syringe and needle, pierce the septum of the bottle.
-
Withdraw the desired volume of the isocyanate.
-
Immediately dispense the isocyanate into the reaction vessel, which should already be under an inert atmosphere.
-
After withdrawal, flush the bottle with inert gas before re-sealing.
-
Protocol 2: Synthesis of a Urea Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a urea derivative.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the primary amine (1.0 equivalent) dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Reagent Addition: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise via a syringe.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the product can be isolated. If the urea product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathway of this compound with water.
Caption: Workflow for handling moisture-sensitive this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. This compound CAS#: 50529-33-4 [m.chemicalbook.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. fishersci.com [fishersci.com]
Incompatible materials with 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluorophenyl isocyanate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What materials are incompatible with this compound?
A1: this compound is a highly reactive compound and is incompatible with a range of materials. Contact with these substances can lead to vigorous or violent reactions, heat generation, and the release of hazardous gases. The primary incompatible materials are:
-
Compounds containing active hydrogen:
-
Water
-
Alcohols
-
Amines (primary and secondary)
-
Acids (both organic and inorganic)
-
Bases
-
-
Strong oxidizing agents
-
Certain plastics and rubbers: Isocyanates can degrade some plastics and rubbers, causing them to become brittle.[1]
Q2: What happens when this compound comes into contact with water?
A2: Contact with water (moisture) leads to a chemical reaction that produces an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide (CO₂) gas.[2][3] This reaction is problematic for several reasons:
-
The generated CO₂ can lead to a dangerous pressure buildup in sealed containers, potentially causing them to rupture.[1][4]
-
The amine formed can further react with the isocyanate to produce a solid urea, which can foul equipment and contaminate the product.
Q3: Can I use standard laboratory plastics and glassware with this isocyanate?
A3: Glassware (borosilicate glass) is generally compatible for short-term use in reactions. However, for storage and long-term applications, material selection is critical. Many common plastics and elastomers are not suitable. For storage containers, 304 stainless steel or polyethylene-lined steel drums are recommended.[1] It is crucial to avoid ordinary plastic containers for long-term storage.[1] Always perform compatibility testing for any new material that will be in prolonged contact with the isocyanate.
Q4: What are the primary hazards associated with incompatible material reactions?
A4: The primary hazards include:
-
Exothermic Reactions: Reactions with incompatible materials, particularly those with active hydrogens, are often exothermic, leading to a rapid increase in temperature and pressure.
-
Gas Evolution: The reaction with water produces CO₂, leading to pressure buildup.
-
Polymerization: Contact with certain catalysts (e.g., strong bases, some metals) can induce rapid, uncontrolled polymerization, which is highly exothermic.
-
Formation of Toxic Byproducts: In the event of a fire or thermal decomposition, toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN) can be released.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Pressure buildup in a sealed container. | Contamination with water/moisture. | Do not open the container. Move it to a well-ventilated area (fume hood) and shield it. If possible and safe to do so, vent the container using appropriate remote handling techniques. If unsure, contact your institution's environmental health and safety (EHS) department immediately. |
| Solid precipitate forming in the isocyanate. | Reaction with water to form insoluble polyureas. | The isocyanate is likely contaminated and may not be suitable for your experiment. Filter the isocyanate under inert atmosphere (e.g., nitrogen or argon) if a small amount of solid is present. For significant contamination, dispose of the material according to hazardous waste guidelines. |
| Discoloration or degradation of plastic tubing or seals. | The material is not chemically compatible with the isocyanate. | Immediately replace the incompatible material with a known compatible one (e.g., PTFE, PFA for tubing and seals). Consult a chemical compatibility chart or perform testing for any new materials. |
| Unexpectedly rapid or violent reaction. | Contamination of reactants or solvents with incompatible materials (e.g., water in an alcohol). Use of an unintended catalytic material. | Ensure all reactants and solvents are anhydrous. Thoroughly clean and dry all glassware and equipment before use. Review the experimental procedure to ensure no incompatible materials are being introduced. |
Reactivity Data
| Reactant Type | General Reactivity | Reaction Products | Hazards |
| Water | High | Unstable carbamic acid, which decomposes to an amine and CO₂. The amine can react further to form a urea. | Pressure buildup from CO₂ evolution, formation of solid precipitates. |
| Alcohols | High | Carbamates (Urethanes).[7][8] | Exothermic reaction. Primary alcohols are generally more reactive than secondary alcohols.[5][9] |
| Amines | Very High | Ureas.[2] | Highly exothermic and rapid reaction. |
| Strong Acids/Bases | Can catalyze polymerization or degradation. | Varies depending on the reagent. | Can initiate uncontrolled, exothermic polymerization. |
| Strong Oxidizing Agents | Vigorous to violent reaction. | Oxidation products. | Fire and explosion hazard. |
Experimental Protocols
Material Compatibility Testing
This protocol is a general guideline based on ASTM D543 for evaluating the compatibility of polymeric materials with this compound.
Objective: To determine the effect of this compound on the physical and mechanical properties of a material.
Materials:
-
Test specimens of the material (e.g., tensile bars, disks).
-
This compound.
-
Inert, sealable containers (e.g., glass with PTFE-lined caps).
-
Analytical balance.
-
Calipers or other dimensional measurement tools.
-
Mechanical testing equipment (e.g., tensile tester).
-
Fume hood.
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves (butyl rubber or laminate), safety goggles, face shield, lab coat.
Procedure:
-
Initial Measurements: For each test specimen, measure and record the initial weight, dimensions (length, width, thickness), and appearance (color, clarity, surface texture).
-
Mechanical Property Baseline: For a set of control specimens, determine the baseline mechanical properties (e.g., tensile strength, elongation at break).
-
Exposure: Place the test specimens in the inert containers. Add enough this compound to fully immerse the specimens.
-
Sealing and Incubation: Securely seal the containers and place them in a designated, well-ventilated area at a controlled temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Evaluation:
-
After the exposure period, carefully remove the specimens from the isocyanate in a fume hood.
-
Gently blot the specimens dry with a chemically inert cloth.
-
Re-measure and record the weight, dimensions, and appearance.
-
Conduct mechanical testing on the exposed specimens.
-
-
Data Analysis: Compare the post-exposure properties to the initial and baseline data. Significant changes in weight, dimensions, appearance, or a reduction in mechanical properties indicate incompatibility.
Thermal Stability Assessment using Accelerating Rate Calorimetry (ARC)
For assessing the potential for thermal runaway reactions, especially when mixed with other materials, Accelerating Rate Calorimetry (ARC) is recommended.
Objective: To determine the onset temperature of exothermic decomposition and the potential for a self-accelerating reaction.
Principle: ARC measures the time, temperature, and pressure of a sample under near-adiabatic conditions. This allows for the detection of self-heating and the characterization of exothermic events.
General Procedure (to be performed by a trained operator):
-
A small sample (typically 1-5 g) of this compound (or a mixture) is placed in a sealed, inert sample bomb.
-
The bomb is placed in the calorimeter, which maintains an adiabatic environment.
-
The system operates in a "Heat-Wait-Search" mode, incrementally increasing the temperature and then monitoring for any self-heating.
-
If an exothermic reaction is detected, the calorimeter switches to an adiabatic tracking mode, recording the temperature and pressure rise as a function of time.
-
The data is used to determine the onset temperature of the exotherm, the rate of temperature and pressure rise, and the total energy released.
Visualizations
Caption: Reaction of this compound with water.
Caption: Workflow for material compatibility testing.
References
- 1. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
Technical Support Center: Monitoring Reactions with 3-Chloro-4-fluorophenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring and troubleshooting reactions involving 3-Chloro-4-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of reactions with this compound?
A1: The most common and effective methods for real-time or near-real-time reaction monitoring are spectroscopic and chromatographic techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for tracking the consumption of the isocyanate group. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis of reaction conversion and purity assessment by separating the reactants, products, and any byproducts.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Q2: How can I tell if my this compound has been compromised by moisture?
A2: Isocyanates are highly sensitive to moisture.[2] The reaction with water produces an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea, which is often insoluble in common organic solvents and will precipitate out as a white solid.[3] Bubbling or foaming in the reaction vessel is a strong indicator of carbon dioxide generation from the reaction with water.
Q3: What are the characteristic spectroscopic signals I should monitor?
A3: For FTIR spectroscopy, the key signal to monitor is the strong, sharp absorbance band of the isocyanate (-N=C=O) asymmetric stretch, which typically appears in the 2250-2285 cm⁻¹ region. The disappearance of this peak indicates the consumption of the this compound. For ¹H and ¹³C NMR spectroscopy, you would monitor the disappearance of the signals corresponding to the isocyanate and the appearance of new signals for the urea or carbamate product. For fluorinated compounds like this, ¹⁹F NMR can be a powerful tool for monitoring the reaction, tracking the change in the chemical shift of the fluorine atom as the isocyanate is converted to its product.[4]
Q4: What are the common side reactions I should be aware of?
A4: Besides the reaction with water, other potential side reactions include the formation of allophanates (from the reaction of the isocyanate with a urethane/carbamate product) and biurets (from the reaction of the isocyanate with a urea product).[5] These side reactions are more likely to occur at elevated temperatures. It is also important to consider the stability of your nucleophile and other reagents under the reaction conditions to avoid other unforeseen byproducts.
Troubleshooting Guides
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: This is a classic sign of water contamination in your reaction. The isocyanate has reacted with water to form an unstable carbamic acid, which decarboxylates to form 3-chloro-4-fluoroaniline. This aniline then rapidly reacts with another molecule of this compound to produce a symmetric diaryl urea, which is often insoluble.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents from a suitable drying agent or commercially available anhydrous solvents.
-
Dry Glassware: Oven-dry all glassware overnight at >120 °C or flame-dry it under vacuum or an inert atmosphere immediately before use.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.
-
Characterize the Precipitate: If possible, isolate the solid and characterize it by techniques like melting point, FTIR, or NMR to confirm it is the expected urea.
-
Issue 2: My reaction is not proceeding to completion, or the yield is very low.
-
Probable Cause: Several factors can contribute to incomplete reactions or low yields. These include insufficient reactivity of the nucleophile, steric hindrance, inappropriate reaction temperature, or the use of a suboptimal catalyst. The stoichiometry of the reactants is also a critical factor.[3]
-
Troubleshooting Steps:
-
Review Stoichiometry: Ensure the molar ratio of reactants is appropriate. Sometimes, a slight excess of one reactant can drive the reaction to completion.
-
Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate. However, be mindful of potential side reactions at higher temperatures.
-
Add a Catalyst: For reactions with alcohols, consider adding a catalyst such as dibutyltin dilaurate (DBTDL) or a tertiary amine to accelerate the reaction.
-
Check Nucleophile Quality: Ensure your amine or alcohol starting material is pure and has not degraded.
-
Issue 3: I am observing unexpected peaks in my HPLC or GC-MS analysis.
-
Probable Cause: Unexpected peaks can arise from impurities in the starting materials, side reactions, or degradation of the product or reactants.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Inject samples of your starting this compound and the nucleophile into the HPLC or GC-MS to check for impurities.
-
Consider Side Reactions: Refer to the common side reactions mentioned in the FAQs. The unexpected peaks could correspond to allophanates, biurets, or products from reactions with trace impurities.
-
Use Mass Spectrometry: If using HPLC with UV detection, couple it with a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which will aid in their identification. GC-MS is inherently suited for this.
-
Evaluate Reaction Conditions: Extreme temperatures or prolonged reaction times can lead to degradation. Consider running the reaction under milder conditions.
-
Data Presentation
Table 1: Key Spectroscopic Data for Monitoring Reactions
| Analytical Technique | Group/Signal | Expected Chemical Shift/Frequency | Observation During Reaction |
| FTIR | Isocyanate (-N=C=O) | ~2250-2285 cm⁻¹ | Disappearance |
| Urethane (N-H) | ~3300 cm⁻¹ | Appearance | |
| Urethane (C=O) | ~1700-1730 cm⁻¹ | Appearance | |
| Urea (N-H) | ~3300-3500 cm⁻¹ (two bands possible) | Appearance | |
| Urea (C=O) | ~1630-1680 cm⁻¹ | Appearance | |
| ¹H NMR | Aromatic Protons | Shift upon conversion | Change in chemical shift and multiplicity |
| N-H (Urethane/Urea) | Varies (broad singlet) | Appearance | |
| ¹³C NMR | Isocyanate (-N=C=O) | ~120-130 ppm | Disappearance |
| Urethane/Urea (C=O) | ~150-160 ppm | Appearance | |
| ¹⁹F NMR | Aromatic C-F | Specific chemical shift | Shift upon conversion |
Table 2: Typical HPLC and GC Parameters for Reaction Monitoring
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] | Capillary column for amine/polar compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[6] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid[6] | High purity Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detection | UV at 254 nm (or λmax of the product) | Mass Spectrometer (Electron Ionization - EI) |
| Sample Preparation | Dilute a reaction aliquot in mobile phase, filter through a 0.45 µm syringe filter[1] | Derivatization may be necessary for non-volatile products. Dilute in a suitable solvent (e.g., ethyl acetate). |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC-UV
This protocol provides a general method for monitoring the conversion of this compound to its corresponding urea or carbamate product.
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water to prevent further reaction.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject standards of this compound and the nucleophile to determine their retention times.
-
Inject the quenched reaction samples.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
Protocol 2: In-situ Reaction Monitoring by FTIR Spectroscopy
This protocol is for real-time monitoring of the consumption of the isocyanate functional group.
-
Experimental Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for organic solvents.
-
Insert the ATR probe directly into the reaction vessel. Ensure a good seal to maintain an inert atmosphere.
-
-
Data Acquisition:
-
Before adding the final reactant to initiate the reaction, collect a background spectrum of the reaction mixture.
-
Once the reaction is initiated, begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the region between 2200 cm⁻¹ and 2300 cm⁻¹.
-
-
Analysis:
-
Track the intensity or peak area of the isocyanate (-N=C=O) peak around 2250-2285 cm⁻¹.
-
Plot the peak area versus time to obtain a kinetic profile of the reaction. The reaction is complete when this peak has disappeared.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. zypuw.com [zypuw.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Removal of Excess 3-Chloro-4-fluorophenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the removal of excess 3-chloro-4-fluorophenyl isocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
A1: The most common methods involve quenching the reactive isocyanate group to form a more easily removable derivative. These methods include:
-
Scavenging with Polymer-Bound Amines: Using a solid-supported amine resin (e.g., PS-Trisamine, Aminomethyl Polystyrene) to react with the isocyanate. The resulting polymer-bound urea is then removed by simple filtration.[1][2]
-
Quenching with a Soluble Amine or Alcohol: Adding a simple, highly reactive amine (e.g., butylamine) or alcohol (e.g., methanol) to the reaction mixture. This converts the isocyanate into a soluble urea or carbamate, which is then typically removed by extraction or chromatography.[3][4]
-
Hydrolysis: Quenching the isocyanate with water to form an unstable carbamic acid, which then decarboxylates to the corresponding aniline (3-chloro-4-fluoroaniline). This amine can then be removed by an acidic wash during aqueous work-up.[5]
Q2: My desired product also has a reactive amine/alcohol group. How can I prevent it from being scavenged or reacting with the quenching agent?
A2: This is a common challenge. Here are a few strategies:
-
Steric Hindrance: If the nucleophilic group on your product is sterically hindered, a bulky scavenger or quenching agent might react preferentially with the less hindered isocyanate.
-
Reactivity Differences: Primary aliphatic amines are generally more nucleophilic than aromatic amines or alcohols and will react faster with the isocyanate. If your product contains a less reactive nucleophile, you can use a highly reactive quenching agent like a primary aliphatic amine for a short period to selectively consume the excess isocyanate.
-
Solid-Phase Scavenging: Using a polymer-bound scavenger can be advantageous. The isocyanate reacts with the functional groups on the resin, and the resulting adduct is removed by filtration, minimizing contact time with your desired product.[2]
Q3: I've added a scavenger resin, but I still see the isocyanate peak in my analysis (TLC, LC-MS, IR). What could be the problem?
A3: Incomplete scavenging can be due to several factors:
-
Insufficient Equivalents of Scavenger: Ensure you are using an adequate excess of the scavenger resin. A common starting point is 2-3 equivalents relative to the excess isocyanate.
-
Poor Resin Swelling: Polystyrene-based resins need to swell to allow access to the reactive sites.[2] If your reaction solvent is a poor swelling solvent (e.g., acetonitrile, MTBE), the scavenging efficiency will be low.[6] Consider switching to a good swelling solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, or adding a co-solvent.[2]
-
Insufficient Reaction Time or Temperature: While many scavenging reactions are rapid at room temperature, less reactive isocyanates or hindered systems may require longer reaction times or gentle heating. Monitor the reaction progress to determine the optimal time.
-
Deactivated Resin: The scavenger resin may have degraded due to improper storage (e.g., exposure to air and moisture). Use fresh, properly stored resin.
Q4: After quenching with methanol and performing an aqueous work-up, I have a persistent emulsion. How can I resolve this?
A4: Emulsions are common, especially when chlorinated solvents are used. Here are some techniques to break them:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.
-
Solvent Dilution: Significantly diluting the organic layer (5-10x volume) can sometimes resolve the issue.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.
Troubleshooting Guides
Issue 1: Incomplete Removal of Isocyanate Using Scavenger Resin
| Possible Cause | Suggested Solution |
| Insufficient Scavenger | Increase the equivalents of scavenger resin to 3-4 times the molar amount of excess isocyanate. |
| Poor Resin Swelling | Switch to a solvent that effectively swells the polystyrene resin, such as DCM, THF, or toluene. Alternatively, add one of these as a co-solvent.[2] |
| Short Reaction Time | Monitor the disappearance of the isocyanate by TLC or LC-MS. Allow the mixture to stir for a longer period (e.g., 4-16 hours) or overnight. |
| Low Reactivity | Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. |
| Degraded Resin | Use fresh scavenger resin from a newly opened container. Store resins under an inert atmosphere and away from moisture. |
Issue 2: Product Loss During Removal of Excess Isocyanate
| Possible Cause | Suggested Solution |
| Product is scavenged by amine resin | If the product is electrophilic, it may react with the amine-functionalized scavenger. In this case, consider an alternative work-up like quenching with a soluble amine followed by extraction. |
| Product is extracted into the aqueous layer | If the product has acidic or basic functional groups, it may be extracted into the aqueous layer during pH-adjusted work-ups. Ensure the pH of the aqueous layer is adjusted to a point where your product is neutral and has minimal water solubility. |
| Product co-precipitates with byproducts | The urea or carbamate byproduct formed during quenching may be insoluble and co-precipitate with your product. Choose a quenching agent and solvent system where all components remain in solution before purification by chromatography. |
Experimental Protocols
Protocol 1: Removal of Excess Isocyanate using PS-Trisamine Scavenger Resin
This protocol is suitable for selectively removing excess electrophiles like this compound.
Workflow Diagram:
Caption: Workflow for isocyanate removal using a scavenger resin.
Methodology:
-
Reaction Completion: Once the primary reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), prepare for the scavenging step.
-
Scavenger Addition: Add PS-Trisamine scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents relative to the initial molar amount of excess isocyanate.
-
Scavenging: Stir the resulting slurry at room temperature. The required time can vary from 2 to 16 hours. Monitor the disappearance of the isocyanate from the solution phase.
-
Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a filter cannula to remove the resin.
-
Washing: Wash the collected resin with 2-3 portions of the reaction solvent (e.g., DCM, THF) to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the washings. The resulting solution contains the desired product, free from the excess isocyanate and the scavenger resin. This solution can then be concentrated under reduced pressure to yield the crude product, which may be further purified if necessary.
Quantitative Data for Isocyanate Scavenging with Polyamine Resins:
The efficiency of scavenging is dependent on the number of amine functionalities on the resin.
| Scavenger Resin Type | Relative Scavenging Time for Phenyl Isocyanate |
| Ethylenediamine-based | Slower |
| Diethylenetriamine-based | Intermediate |
| Triethylenetetramine-based | Fast |
| Tris(2-aminoethyl)amine-based | Very Fast (< 1 hour)[9] |
Note: Data is for phenyl isocyanate but provides a general trend for aryl isocyanates.
Protocol 2: Quenching and Extractive Work-up
This protocol uses a soluble amine to quench the excess isocyanate, followed by a liquid-liquid extraction to remove the resulting urea.
Workflow Diagram:
Caption: Workflow for quenching and extractive work-up.
Methodology:
-
Reaction Completion: After the main reaction is complete, cool the mixture in an ice bath to 0 °C.
-
Quenching: Slowly add a quenching agent such as methanol (2-3 equivalents relative to the excess isocyanate) or a primary amine like butylamine (1.5-2 equivalents). The reaction is exothermic.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete reaction of the isocyanate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
1M HCl (to remove any basic impurities or the aniline formed from hydrolysis).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to reduce the amount of water in the organic layer).[7]
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography or recrystallization.
Example Data for Amide Synthesis with Isocyanate Scavenging:
This data is for the scavenging of an excess amine with an isocyanate resin, which is the reverse of the primary topic but illustrates the efficiency of the urea formation on a solid support.
| Scavenged Nucleophile | Scavenger (equiv) | Time (h) | Temp (°C) | % Scavenged |
| Piperidine | PS-Isocyanate (3.0) | 1 | 25 | 100 |
| Benzylamine | PS-Isocyanate (3.0) | 1 | 25 | 100 |
| Aniline | PS-Isocyanate (3.0) | 16 | 25 | 100 |
Table adapted from PS-Isocyanate technical note. This demonstrates the high efficiency of urea formation, which is analogous to the scavenging of isocyanates by amine-functionalized resins.
References
- 1. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 2. sopachem.com [sopachem.com]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. madar-ju.com [madar-ju.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. scirp.org [scirp.org]
Impact of temperature on 3-Chloro-4-fluorophenyl isocyanate reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluorophenyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is proceeding very slowly or has stalled. How does temperature affect the primary urethane formation reaction rate?
A1: The reaction rate of isocyanates with alcohols to form urethanes is highly dependent on temperature. An increase in temperature will generally lead to a significant increase in the reaction rate. This relationship is described by the Arrhenius equation, where the rate constant (k) increases exponentially with temperature.
If your reaction is slow, consider the following:
-
Increase Reaction Temperature: Carefully increasing the temperature of your reaction mixture can substantially accelerate the rate of urethane formation. However, be aware of potential side reactions that can also be promoted at higher temperatures (see Q2).
-
Catalyst Addition: If increasing the temperature is not desirable due to substrate sensitivity, consider the use of a catalyst. Tertiary amines and organotin compounds are common catalysts for urethane formation.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can solvate intermediates and affect the activation energy of the reaction.
Q2: I'm observing unexpected byproducts and a lower yield of my desired urethane product, especially at higher temperatures. What side reactions should I be aware of?
A2: Elevated temperatures can promote several side reactions involving this compound, leading to reduced yield and the formation of impurities. The most common temperature-dependent side reactions include:
-
Allophanate Formation: The isocyanate can react with the newly formed urethane product, particularly at temperatures above 100-120°C, to form an allophanate. This reaction introduces branching and can alter the properties of the final product.
-
Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretidinediones) and trimers (isocyanurates). Trimerization is often favored at higher temperatures and in the presence of certain catalysts.[1][2]
-
Reaction with Water: Any moisture present in the reactants or solvent will readily react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a disubstituted urea, a common and often insoluble byproduct. This reaction is also accelerated by heat.
Troubleshooting Side Reactions:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions.
-
Moisture Control: Ensure all reactants, solvents, and glassware are scrupulously dried to prevent the formation of urea byproducts.
-
Stoichiometry: Using a slight excess of the alcohol component can help to consume the isocyanate and reduce the likelihood of self-condensation reactions.
Q3: My reaction mixture is turning cloudy or a precipitate is forming. What could be the cause?
A3: Cloudiness or precipitation in an isocyanate reaction is often indicative of the formation of insoluble urea byproducts. As mentioned in Q2, this is typically due to the presence of water.
Troubleshooting Precipitation:
-
Identify the Precipitate: Isolate the solid and analyze it (e.g., by FTIR or melting point) to confirm if it is a urea. Urea compounds typically show strong C=O stretching frequencies around 1630-1690 cm⁻¹.
-
Trace the Source of Water:
-
Solvents: Ensure solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents.
-
Reagents: Dry liquid reagents over molecular sieves. Dry solid reagents in a vacuum oven.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware: Thoroughly dry all glassware in an oven before use.
-
Q4: How can I monitor the progress of my reaction in real-time to better control the temperature and reaction time?
A4: In-situ monitoring is crucial for understanding the kinetics and controlling the outcome of your reaction. Two common methods are:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring isocyanate reactions. The isocyanate group (-NCO) has a strong, sharp absorption band around 2250-2275 cm⁻¹. The disappearance of this peak can be monitored over time to determine the rate of reaction.
-
Titration: The concentration of the isocyanate can be determined by reacting it with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) and then back-titrating the unreacted amine with a standard acid solution.
Quantitative Data: Impact of Temperature on Reaction Kinetics
Disclaimer: The following data is for the reaction of phenyl isocyanate and should be used as an estimate. The electronic effects of the chlorine and fluorine substituents on this compound will influence the absolute reaction rates.
Table 1: Experimental Reaction Rate Constants and Activation Energy for the Reaction of Phenyl Isocyanate with 1-Propanol. [3][4]
| Temperature (°C) | Temperature (K) | Rate Constant, k (L·mol⁻¹·s⁻¹) |
| 25 | 298.15 | Value not provided |
| 30 | 303.15 | Value not provided |
| 35 | 308.15 | Value not provided |
| 40 | 313.15 | Value not provided |
Activation Energy (Ea) for the stoichiometric reaction:35.4 kJ/mol [4]
Note: The original source provided a table with rate constants for stoichiometric, alcohol excess, and isocyanate excess conditions. For simplicity and broad applicability, the activation energy for the stoichiometric reaction is highlighted here. The general trend of increasing rate constant with temperature is consistently observed.[3]
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using in-situ FTIR Spectroscopy
This protocol describes a general method for monitoring the disappearance of the isocyanate peak to determine reaction kinetics.
-
System Setup:
-
Set up the reaction in a vessel equipped with an in-situ FTIR probe (e.g., an ATR probe).
-
Ensure the reaction vessel is equipped with a temperature controller, a stirring mechanism, and an inlet for an inert gas.
-
-
Initial Spectrum:
-
Charge the reactor with the solvent and the alcohol component.
-
Record a background spectrum at the desired reaction temperature.
-
-
Reaction Initiation and Data Collection:
-
Inject the this compound into the reactor with vigorous stirring to ensure rapid mixing.
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Measure the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹) in each spectrum.
-
Plot the absorbance of the isocyanate peak versus time.
-
From this data, the order of the reaction and the rate constant (k) at that temperature can be determined.
-
Protocol 2: Determining Isocyanate Concentration by Titration
This protocol outlines the back-titration method to determine the concentration of remaining isocyanate at a given time point.
-
Reagent Preparation:
-
Prepare a standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene).
-
Prepare a standardized solution of hydrochloric acid in isopropanol.
-
-
Sampling:
-
At a specific time point, withdraw a known volume of the reaction mixture and quench it in a flask containing a known excess of the standardized di-n-butylamine solution.
-
-
Titration:
-
Allow the quenching reaction to go to completion (typically a few minutes).
-
Add an indicator (e.g., bromophenol blue) to the flask.
-
Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached.
-
-
Calculation:
-
Calculate the moles of di-n-butylamine that reacted with the isocyanate.
-
From this, determine the concentration of this compound in the original reaction mixture at the time of sampling.
-
Visualizations
Caption: Primary and side reaction pathways of this compound.
Caption: Troubleshooting workflow for common isocyanate reaction issues.
References
Validation & Comparative
A Comparative Guide to 3-Chloro-4-fluorophenyl isocyanate and Other Isocyanate Reagents in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a synthetic route. Isocyanates are a critical class of reagents, particularly in the synthesis of urea derivatives, which are prevalent in many pharmaceutical compounds. This guide provides an objective comparison of 3-Chloro-4-fluorophenyl isocyanate with other commonly used isocyanate reagents, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an aromatic isocyanate characterized by the presence of both a chlorine and a fluorine atom on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the isocyanate functional group, making it a valuable reagent in the synthesis of complex molecules, including kinase inhibitors.[1] Its primary application is in the formation of urea linkages through reaction with primary and secondary amines. This reagent is particularly noted for its role in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib.[2][3]
Comparison of Reactivity and Performance
The reactivity of an isocyanate is largely governed by the electronic nature of its substituents. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles.[1] Conversely, electron-donating groups decrease reactivity.
This principle can be illustrated by comparing this compound with phenyl isocyanate and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The chloro and fluoro substituents on this compound are electron-withdrawing, thus increasing its reactivity compared to the unsubstituted phenyl isocyanate. The trifluoromethyl group on 4-chloro-3-(trifluoromethyl)phenyl isocyanate is an even stronger electron-withdrawing group, suggesting it would be more reactive than this compound under similar conditions.
General Reactivity Trend:
Caption: General reactivity trend of selected isocyanates.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of the urea moiety in kinase inhibitors like Sorafenib and Regorafenib. The formation of the urea bond is a critical step in the total synthesis of these drugs.
Comparative Synthesis of a Urea Derivative
The following table summarizes a hypothetical comparative study of the synthesis of a generic urea derivative from a primary amine, highlighting the expected differences in reaction outcomes based on the chosen isocyanate reagent.
| Isocyanate Reagent | Reaction Time (hours) | Yield (%) | Purity (%) |
| Phenyl Isocyanate | 8 | 85 | 95 |
| This compound | 4 | 92 | 98 |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 2 | 95 | 99 |
Note: This data is illustrative and based on general reactivity principles. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of an isocyanate with a primary amine to form a urea derivative.
Caption: General workflow for urea synthesis.
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF], 0.1 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this solution, add the isocyanate reagent (1.05 equivalents) dropwise over a period of 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated by the specific reaction (monitoring by TLC or LC-MS is recommended).
-
Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure urea derivative.
Role in Kinase Inhibition Signaling Pathways
The urea-containing compounds synthesized using this compound often function as inhibitors of specific signaling pathways implicated in cancer. For instance, Sorafenib inhibits multiple kinases, including RAF kinases and VEGFR, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway that promotes cell proliferation and angiogenesis.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by Sorafenib.
Conclusion
This compound is a valuable and reactive reagent in organic synthesis, particularly for the construction of urea linkages in pharmacologically active molecules. Its enhanced reactivity, due to the presence of electron-withdrawing chloro and fluoro substituents, offers advantages in terms of reaction times and yields compared to less activated isocyanates like phenyl isocyanate. The choice of isocyanate will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, desired reaction kinetics, and the electronic properties of the target molecule. For syntheses requiring a highly reactive isocyanate, this compound and its analogues with even stronger electron-withdrawing groups, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, are excellent candidates.
References
A Comparative Guide to Analytical Method Validation for 3-Chloro-4-fluorophenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-4-fluorophenyl isocyanate and its derivatives. This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Accurate and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of the final products.[3][4] This document details a primary HPLC-UV method with derivatization, compares it with alternative techniques, and presents supporting experimental protocols and validation data based on established principles for analogous compounds.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the high reactivity and potential toxicity of isocyanates, a common analytical strategy involves derivatization to form stable, chromophoric compounds that are amenable to HPLC analysis.[5][6][7] A widely used approach is the reaction of the isocyanate with a derivatizing agent like 1-(2-pyridyl)piperazine (1,2-PP) to form a stable urea derivative.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound following derivatization.
Workflow for HPLC-UV analysis of this compound.
Detailed Experimental Protocol
1. Derivatization:
-
A known volume of the sample is collected in an impinger containing a solution of 1-(2-pyridyl)piperazine (1,2-PP) in toluene.[10]
-
The reaction is allowed to proceed to completion to form the stable urea derivative.
2. Sample Preparation:
-
The impinger solution is transferred to a round-bottom flask and concentrated to dryness under vacuum.[10]
-
The residue is reconstituted in a precise volume of acetonitrile.[9][10]
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium acetate buffer (pH 6.2).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[10]
-
Column Temperature: 30 °C.
4. Calibration:
-
A series of standard solutions of the derivatized this compound are prepared and analyzed to construct a calibration curve.[9]
Method Validation Summary
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][11] The following table summarizes the acceptance criteria and hypothetical performance data for this method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | The method is specific. No interfering peaks were observed. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80-120% of the target concentration | 0.8 - 2.4 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 3.0% | Repeatability = 0.8%Intermediate Precision = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters (e.g., pH, flow rate). | The method is robust. Small variations in mobile phase pH (±0.2) and flow rate (±0.1 mL/min) did not significantly affect the results. |
Comparison with Alternative Analytical Methods
While HPLC-UV with derivatization is a robust and widely accepted method, other techniques can be employed for the analysis of this compound derivatives. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the analysis of volatile derivatives.
Method Comparison
| Feature | HPLC-UV with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on polarity, followed by UV absorbance detection of a stable derivative. | Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation. | Identification of functional groups based on the absorption of infrared radiation. |
| Sample Preparation | Derivatization required.[5] | May require derivatization to improve volatility and thermal stability. | Minimal sample preparation required.[12] |
| Specificity | High, especially with chromatographic separation. | Very high, provides structural information from mass spectra.[13] | Moderate, can be used for identification but may have interferences. |
| Sensitivity | High, can reach low µg/mL to ng/mL levels. | Very high, often in the ng/mL to pg/mL range. | Lower sensitivity, typically used for bulk material identification. |
| Quantification | Excellent for quantitative analysis. | Good for quantitative analysis, especially with an internal standard. | Primarily qualitative, but can be quantitative with calibration. |
| Advantages | Robust, reliable, and widely available. | Provides definitive identification.[13] | Fast, non-destructive, and requires minimal sample.[12] |
| Disadvantages | Derivatization step can be time-consuming. | Limited to thermally stable and volatile compounds. | Not suitable for trace analysis or complex mixtures. |
Logical Relationship of Method Validation Parameters
The validation of an analytical method is a holistic process where each parameter is interconnected to ensure the overall reliability of the method.
Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound and its derivatives is critical for quality control in pharmaceutical and agrochemical development. The primary method of HPLC-UV with derivatization offers a reliable and robust approach for quantification.[6] Alternative methods such as GC-MS and FTIR provide complementary information, particularly for structural elucidation and rapid identification, respectively.[12][13] The selection of the most appropriate method should be based on the specific analytical needs, and a thorough validation following ICH guidelines is essential to ensure data integrity.[11]
References
- 1. This compound CAS 50529-33-4 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 8. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 3-Chloro-4-fluorophenyl Isocyanate-Derivatized Compounds
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups is a frequent necessity. Direct analysis of these functional groups by chromatographic methods can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a key strategy to overcome these limitations by chemically modifying the analyte to enhance its volatility, improve chromatographic separation, and increase its detectability.
This guide provides a comprehensive comparison of 3-Chloro-4-fluorophenyl isocyanate as a derivatizing agent for amines and phenols against other common alternatives. The performance characteristics, supported by experimental data from scientific literature, are presented to assist in the selection of the most appropriate derivatization strategy for specific analytical applications.
Comparison of Derivatizing Agents
This compound reacts with primary and secondary amines to form stable urea derivatives, and with phenols to form carbamate derivatives. These derivatives introduce a chromophore that allows for sensitive UV detection in High-Performance Liquid Chromatography (HPLC). The presence of chlorine and fluorine atoms also provides a unique mass spectrometric signature, aiding in identification and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
While specific quantitative performance data for this compound is not extensively published in direct comparative studies, its performance can be inferred from studies on similar isocyanates, such as phenyl isocyanate, and compared with other widely used derivatizing agents.
Table 1: Comparison of Performance Characteristics of Derivatizing Agents for Primary and Secondary Amines
| Derivatizing Agent | Target Analytes | Reaction Conditions | Derivative Stability | Detection Method | Typical LOD/LOQ | Advantages | Disadvantages |
| This compound | Primary/Secondary Amines, Phenols | Room temperature to moderate heat (e.g., 60°C), often with a base catalyst. | Generally stable.[1] | HPLC-UV, GC-MS | Not widely reported, expected to be in the low ng/mL range. | Forms stable derivatives with good chromatographic properties. Unique mass spectrum due to halogen atoms.[2] | Limited commercial availability of analytical standards for derivatives. Potential for side reactions with water. |
| Phenyl Isocyanate | Primary/Secondary Amines, Phenols | Room temperature, often complete within minutes.[3] | Stable urea and carbamate derivatives. | HPLC-UV, GC-MS | 0.99-19.95 µg/mL (Valiolamine derivative by HPLC-UV) | Readily available, rapid reaction.[3] | Reacts with water and alcohols, requiring anhydrous conditions.[3] |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Alkaline pH (8-9.5), 30-60 min at 60°C.[4] | Derivatives can be light-sensitive and degrade over time. | HPLC-Fluorescence, HPLC-UV | 4.32 to 85.34 femtomoles (amino acids by HPLC-Fluorescence)[5] | High sensitivity with fluorescence detection.[5] | Non-selective, reacts with other functional groups. Derivatives can be unstable.[5] |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols | Alkaline conditions (Schotten-Baumann reaction). | Stable benzamide derivatives. | HPLC-UV | 100 pmol (polyamines by HPLC-UV)[3] | Forms stable and highly UV-active derivatives.[6] | Can be a more complex and longer derivatization procedure.[6] |
| Acetic Anhydride | Primary/Secondary Amines, Alcohols | Often requires a catalyst and heating. | Acetylated derivatives are generally stable. | GC-MS, HPLC-MS/MS | LODs between 0.005 and 1.796 µg/L for phenols by GC-MS.[7] | Inexpensive and readily available reagent. | Can be less selective and may require more forcing reaction conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for derivatization with this compound and a common alternative, followed by analytical procedures.
Protocol 1: Derivatization of Primary/Secondary Amines with this compound for HPLC-UV Analysis
Materials:
-
Analyte solution (containing primary or secondary amine)
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
To 100 µL of the analyte solution in a vial, add 100 µL of the this compound solution.
-
Add 10 µL of triethylamine to catalyze the reaction.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC-UV Analysis of Derivatized Amines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 30% B
-
Linearly increase to 90% B over 15 minutes
-
Hold at 90% B for 5 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Protocol 3: Derivatization of Phenols with this compound for GC-MS Analysis
Materials:
-
Analyte solution (containing phenolic compounds) in a suitable aprotic solvent (e.g., anhydrous acetone).
-
This compound.
-
Pyridine (as a catalyst and acid scavenger).
-
Hexane.
Procedure:
-
To 100 µL of the analyte solution in a vial, add 10 µL of this compound and 10 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 4: GC-MS Analysis of Derivatized Phenols
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for derivatization and analysis.
Caption: General experimental workflows for amine and phenol derivatization.
Caption: Logical relationship of steps in a typical derivatization and analysis workflow.
Conclusion
This compound presents a viable and effective option for the derivatization of primary and secondary amines, as well as phenols, for chromatographic analysis. The formation of stable, UV-active urea and carbamate derivatives allows for sensitive detection by HPLC-UV. Furthermore, the distinct isotopic pattern imparted by the chlorine atom facilitates confident identification and quantification by GC-MS.
While direct, comprehensive comparative studies are limited, the reactivity of the isocyanate functional group is well-established, suggesting performance characteristics comparable to other phenyl isocyanates. The choice of derivatizing agent will ultimately depend on the specific analyte, the sample matrix, the available instrumentation, and the desired sensitivity. For applications requiring high sensitivity, fluorescent derivatizing agents like dansyl chloride may be preferred. However, for routine analysis requiring good stability and clear mass spectral data, this compound offers a strong alternative. Further method development and validation are recommended to establish specific performance metrics such as LOD, LOQ, and derivative stability for the analytes of interest.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of 3-Chloro-4-fluorophenyl isocyanate Derivatives
For researchers, scientists, and drug development professionals working with isocyanate compounds, accurate and sensitive quantification is crucial. This guide provides a comparative overview of analytical methodologies for 3-chloro-4-fluorophenyl isocyanate and its derivatives, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). While specific comparative studies on this compound are not extensively available in published literature, this guide leverages established methods for analogous isocyanate compounds to provide representative performance data and detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts sensitivity, selectivity, and overall performance. Below is a comparison of common methods used for isocyanate analysis. LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity.[1][2]
| Parameter | HPLC-UV | LC-MS | LC-MS/MS |
| Limit of Quantitation (LOQ) | ~300 pg - 30 ng injected | ~10 ng/mL in final sample | ~5 ng/mL in final sample |
| Limit of Detection (LOD) | ~500 pg gives S/N of 14-40 | Lower than HPLC-UV | 50 pg gives S/N of 10-200 |
| Selectivity | Lower, prone to interferences | Good | Excellent, minimizes interferences |
| Linear Dynamic Range | Narrower | Wide | Wide (e.g., 5 pg - 5 ng) |
| Confirmation of Identity | Based on retention time only | Retention time and mass-to-charge ratio | Retention time and specific fragmentation patterns |
| Derivatization Requirement | Yes | Yes | Yes |
Experimental Protocols
Due to their high reactivity, isocyanates require derivatization prior to analysis to form stable urea derivatives.[3][4][5] Di-n-butylamine (DBA) is a commonly used derivatizing agent that allows for sensitive and selective LC-MS/MS detection.[3][5]
Sample Preparation and Derivatization with Di-n-butylamine (DBA)
This protocol is a representative method for the derivatization of isocyanates in a sample matrix.
-
Reagents and Materials:
-
Di-n-butylamine (DBA)
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Deuterated internal standard (e.g., deuterated DBA-isocyanate derivative)
-
Sample containing this compound
-
-
Procedure:
-
Prepare a sampling solution of 0.01 M DBA in toluene.
-
Extract the sample containing the isocyanate with the DBA-toluene solution. For solid samples, ultrasonic extraction can be employed.
-
The derivatization reaction occurs upon mixing, forming the stable this compound-DBA urea derivative.
-
Add a known concentration of the deuterated internal standard to the extracted sample.
-
Evaporate the toluene solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of acetonitrile (e.g., 1 mL) for LC-MS/MS analysis.[6]
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 2 µm particle size)
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: 0.05% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 60% to 80% B over 2 minutes, hold for 3 minutes, then to 100% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2.0 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 320 °C[7]
-
Gas Flow: 10 L/min[7]
-
Nebulizer Pressure: 50 psi[7]
-
Capillary Voltage: 3000 V[7]
-
MRM Transitions: The specific precursor and product ions for the this compound-DBA derivative and the internal standard would need to be determined by direct infusion. The protonated molecule [M+H]+ is typically the precursor ion.[5]
-
Visualizing the Workflow and Chemistry
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for LC-MS/MS analysis of isocyanate derivatives.
Caption: Derivatization of this compound with DBA.
References
- 1. dl.astm.org [dl.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a personal isocyanate sampler based on DBA derivatization on solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. lcms.cz [lcms.cz]
A Comparative Guide to the Quantitative Analysis of Amines Using 3-Chloro-4-fluorophenyl isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task in various analytical applications, from pharmaceutical development to environmental monitoring. Direct analysis of amines by high-performance liquid chromatography (HPLC) is often challenging due to their high polarity and lack of a strong UV chromophore. Chemical derivatization is a widely adopted strategy to overcome these limitations by converting amines into more readily detectable and chromatographically manageable derivatives.
This guide provides a comprehensive comparison of 3-Chloro-4-fluorophenyl isocyanate as a derivatizing agent for the quantitative analysis of amines, alongside other commonly used alternative reagents. We will delve into the experimental protocols, present comparative quantitative data, and illustrate the underlying chemical workflows.
The Role of Derivatization in Amine Analysis
Derivatization in the context of amine analysis serves several key purposes:
-
Enhanced Detectability: By introducing a chromophoric or fluorophoric tag, the sensitivity of UV or fluorescence detection is significantly increased.
-
Improved Chromatographic Behavior: Derivatization can decrease the polarity of amines, leading to better retention and peak shape on reverse-phase HPLC columns.
-
Increased Stability: The resulting derivatives are often more stable than the parent amines, allowing for more robust and reproducible analysis.
This compound as a Derivatizing Agent
This compound is an aromatic isocyanate that reacts with primary and secondary amines to form stable urea derivatives. The presence of the phenyl ring provides a chromophore for UV detection, making it a suitable reagent for the quantitative analysis of amines that lack inherent UV absorbance. The halogen substituents can also be beneficial for detection by mass spectrometry.
Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form a stable N,N'-disubstituted urea derivative. The reaction is typically rapid and proceeds to completion under mild conditions.
Caption: Reaction of an amine with this compound.
Comparative Analysis of Derivatization Reagents
The choice of a derivatization reagent is a critical step in method development and depends on the specific analytical requirements, such as sensitivity, selectivity, and compatibility with the detection method. Below is a comparison of this compound with other popular amine derivatization reagents.
| Derivatization Reagent | Target Amines | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary | UV, MS | Forms stable derivatives; Good for UV and MS detection. | Limited data on LOD/LOQ compared to other reagents; Potential for interference from excess reagent. |
| Phenyl isothiocyanate (PITC) | Primary & Secondary | UV | Well-established method; Forms stable phenylthiocarbamyl (PTC) derivatives.[1] | Derivatization can be lengthy and requires removal of excess reagent.[1] |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Fluorescence, MS | High sensitivity with fluorescence detection; Versatile for various amines.[2] | Derivatives can be unstable; Reaction can be slow.[3] |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction at room temperature; Highly sensitive for primary amines.[4] | Derivatives are unstable; Does not react with secondary amines.[2] |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary & Secondary | Fluorescence | Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5] | Excess reagent is fluorescent and must be removed.[5] |
Quantitative Performance Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for various amine derivatization methods. It is important to note that these values can vary depending on the specific amine, instrumentation, and chromatographic conditions.
| Derivatization Reagent | Analyte(s) | LOD | LOQ | Reference |
| Phenyl isothiocyanate (PITC) | Aliphatic amines | 0.3–0.6 µg/L | - | [6] |
| Phenyl isothiocyanate (PITC) | Various amino acids & biogenic amines in plasma | Varies by compound (e.g., Alanine: 0.0003 mg/L) | Varies by compound (e.g., Alanine: 0.001 mg/L) | [7] |
| Dansyl Chloride (Dns-Cl) | Biogenic amines in sausage and cheese | 0.11–1.19 mg/kg | - | [8] |
| Benzoyl Chloride | Biogenic amines in sausage and cheese | 0.29–1.26 mg/kg | - | [8] |
| o-Phthalaldehyde (OPA) | Amino acids & alkyl amines in aerosols | 0.01-0.53 µM | - | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for amine derivatization using phenyl isothiocyanate (as a proxy for this compound) and other common reagents.
Protocol 1: Derivatization of Amines with Phenyl isothiocyanate (PITC) for HPLC-UV Analysis
This protocol is adapted for the analysis of aliphatic amines in aqueous samples.[6]
Materials:
-
Phenyl isothiocyanate (PITC) solution (5% in acetonitrile)
-
Sodium hydrogencarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amine standard solutions
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation: To 1 mL of the aqueous amine sample or standard, add 1 mL of sodium hydrogencarbonate buffer.
-
Derivatization: Add 100 µL of the PITC solution to the buffered sample. Vortex the mixture and incubate at 40°C for 15 minutes.
-
Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the derivatized sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove excess reagent and salts.
-
Elute the PITC-amine derivatives with 2 mL of acetonitrile.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water. A typical gradient starts with 30% acetonitrile for 5 minutes, increases linearly to 100% acetonitrile over 15 minutes, holds for 5 minutes, and then returns to initial conditions.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Protocol 2: Derivatization of Amines with Dansyl Chloride for HPLC-Fluorescence Analysis
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Amine standard solutions
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: To 100 µL of the amine sample or standard, add 200 µL of sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the dansyl chloride solution. Mix and incubate in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes).
-
Quenching: Add a small amount of a quenching reagent (e.g., 50 µL of 1 M sodium hydroxide) to react with the excess dansyl chloride.
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for dansyl derivatives (e.g., Ex: 340 nm, Em: 530 nm).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of amines using derivatization followed by HPLC.
Caption: General workflow for amine analysis with derivatization.
Conclusion
This compound presents a viable option for the derivatization of primary and secondary amines for quantitative analysis by HPLC with UV or MS detection. The resulting urea derivatives are stable, and the reaction is generally straightforward. However, for methods requiring the highest sensitivity, fluorescence-based derivatization agents such as Dansyl Chloride or OPA (for primary amines) may be more suitable.
The selection of the optimal derivatization reagent will always depend on the specific requirements of the analysis, including the nature of the amine, the sample matrix, the desired level of sensitivity, and the available instrumentation. For routine analysis where high sensitivity is not the primary concern, the stability and ease of use of isocyanate-based derivatization can be advantageous. Further method development and validation are recommended when using this compound to establish its performance characteristics for a specific application.
References
- 1. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
Relative Reactivity of Functional Groups with 3-Chloro-4-fluorophenyl Isocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various functional groups with 3-Chloro-4-fluorophenyl isocyanate, a crucial reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Understanding the relative reactivity of this isocyanate with different nucleophiles is paramount for controlling reaction selectivity and designing efficient synthetic routes. This document presents a summary of relative reactivity, supporting experimental methodologies, and a visual representation of the reactivity hierarchy.
The electrophilic carbon atom of the isocyanate group (-N=C=O) in this compound is susceptible to nucleophilic attack. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles. The general order of reactivity is primarily dictated by the nucleophilicity, steric hindrance, and basicity of the attacking functional group.
Relative Reactivity Data
While specific kinetic data for the cross-reactivity of this compound under a single set of conditions is not extensively documented, the following table summarizes the established relative reactivity of isocyanates with various functional groups. This qualitative and semi-quantitative ranking is based on general principles of isocyanate chemistry.[2][3]
| Functional Group | Nucleophile Example | Product | Relative Reactivity | Reaction Conditions |
| Primary Aliphatic Amine | R-NH₂ | N,N'-substituted Urea | Very High[2][3] | Typically rapid at room temperature without a catalyst.[2] |
| Secondary Aliphatic Amine | R₂-NH | N,N,N'-trisubstituted Urea | High | Generally fast at room temperature, slightly slower than primary amines due to steric hindrance.[2] |
| Primary Aromatic Amine | Ar-NH₂ | N,N'-substituted Urea | High | Slower than aliphatic amines due to reduced nucleophilicity of the nitrogen. |
| Primary Alcohol | R-OH | Carbamate (Urethane) | Moderate[2][4] | Slower than amines; often requires heating or catalysis (e.g., tertiary amines, organotin compounds).[5] |
| Secondary Alcohol | R₂CH-OH | Carbamate (Urethane) | Moderate to Low | Slower than primary alcohols due to increased steric hindrance.[6] |
| Water | H₂O | Unstable carbamic acid, decomposes to amine and CO₂ | Moderate to Low[3][5] | The resulting amine is highly reactive and can further react with the isocyanate.[5] |
| Phenol | Ar-OH | Carbamate (Urethane) | Low | Less reactive than aliphatic alcohols; typically requires a catalyst and/or elevated temperatures.[7] |
| Thiol | R-SH | Thiocarbamate | Low[2] | Generally less reactive than alcohols; often requires a strong base catalyst.[8] |
| Carboxylic Acid | R-COOH | Unstable mixed anhydride, can decompose to amide and CO₂ | Very Low[2] | Reaction is generally slow and can lead to various products depending on the conditions. |
Experimental Protocols for Determining Relative Reactivity
A common method for determining the relative reactivity of this compound with different functional groups involves monitoring the disappearance of the isocyanate group over time using in-situ spectroscopic techniques or by chemical titration.
Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for continuous monitoring of the reaction progress by tracking the characteristic absorbance of the isocyanate group.[9][10]
Workflow for Kinetic Analysis using FTIR:
Caption: Workflow for kinetic analysis of isocyanate reactions using in-situ FTIR.
Experimental Procedure:
-
Preparation: Prepare stock solutions of this compound and the nucleophile of interest (e.g., n-butylamine, n-butanol, n-butanethiol) in a dry, inert solvent (e.g., anhydrous toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Place the nucleophile solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ FTIR probe.
-
Data Acquisition: Start recording background spectra. Inject a stoichiometric amount of the this compound solution into the vessel to initiate the reaction.
-
Monitoring: Collect FTIR spectra at regular intervals. The disappearance of the strong, sharp absorbance band of the isocyanate group (around 2270 cm⁻¹) and the appearance of product-specific bands (e.g., urea or urethane carbonyl) are monitored.
-
Analysis: The rate of reaction can be determined by plotting the absorbance of the isocyanate peak against time. From this data, the reaction order and rate constants can be calculated.
Method 2: Titration
This classic method involves quenching the reaction at different time points and determining the concentration of unreacted isocyanate.[11]
Experimental Procedure:
-
Reaction: Start the reaction by mixing known concentrations of this compound and the nucleophile in a suitable solvent at a constant temperature.
-
Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and quench it with an excess of a standard solution of a highly reactive amine, such as dibutylamine. This immediately consumes any unreacted isocyanate.
-
Back-Titration: The excess, unreacted dibutylamine is then back-titrated with a standardized solution of a strong acid, such as hydrochloric acid.
-
Calculation: The amount of isocyanate that reacted at each time point can be calculated from the amount of dibutylamine consumed. Plotting the concentration of isocyanate versus time allows for the determination of the reaction rate.
Relative Reactivity Hierarchy
The following diagram illustrates the general order of reactivity of various functional groups with an isocyanate. Primary amines are the most reactive, followed by secondary amines and alcohols. Thiols and carboxylic acids are generally the least reactive.
Caption: Hierarchy of functional group reactivity with isocyanates.
Conclusion
The reactivity of this compound is influenced by both the electronic effects of the substituents on the aromatic ring and the nature of the attacking nucleophile. The general reactivity trend follows the order: primary amines > secondary amines > alcohols > water > thiols > carboxylic acids. For selective synthesis, it is crucial to consider these reactivity differences and carefully control reaction conditions such as temperature, solvent, and the use of catalysts. The experimental protocols outlined provide a framework for quantifying these reactivity differences for specific applications in research and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. paint.org [paint.org]
- 11. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
Development of Reference Standards for 3-Chloro-4-fluorophenyl Isocyanate Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the development of reference standards for adducts of 3-chloro-4-fluorophenyl isocyanate, a reactive compound of interest in pharmaceutical development and occupational safety. Covalent adducts formed with biological macromolecules such as proteins and DNA are critical biomarkers for assessing exposure and understanding potential toxicity. The availability of well-characterized reference standards is paramount for the accurate quantification of these adducts in biological matrices.
This document outlines the synthesis, purification, and characterization of this compound adducts with human serum albumin (HSA) and deoxyguanosine, representing protein and DNA adducts, respectively. It further details the analytical methodologies for their comparison and provides a framework for selecting the most suitable reference standard for a given application.
Comparison of Potential Reference Standards
The selection of an appropriate reference standard depends on the specific application, including the biological matrix being analyzed and the analytical platform employed. Here, we compare two primary types of adducts that can serve as reference standards: protein adducts (specifically with human serum albumin) and DNA adducts (specifically with deoxyguanosine).
| Parameter | Albumin Adduct Standard | Deoxyguanosine Adduct Standard |
| Biological Relevance | Represents a long-term, cumulative biomarker of exposure due to the long half-life of albumin (approx. 21 days). Reflects systemic exposure. | Represents a direct measure of genotoxicity. DNA adducts are critical lesions that can lead to mutations if not repaired. |
| Abundance | High abundance in blood, allowing for easier detection from readily available samples. | Typically present at very low levels, requiring highly sensitive analytical methods for detection. |
| Synthesis & Purification | Complex synthesis due to multiple reactive sites on the protein. Purification requires sophisticated chromatographic techniques to isolate a homogeneously modified protein. | Simpler, more defined chemical synthesis with a single nucleoside. Purification is more straightforward using standard chromatographic methods. |
| Characterization | Characterization is challenging and often relies on enzymatic digestion followed by mass spectrometric analysis of modified peptides. | Can be fully characterized by standard analytical techniques such as NMR, high-resolution mass spectrometry, and UV spectroscopy. |
| Stability | Generally stable, allowing for long-term storage. However, stability in biological matrices during sample processing needs to be carefully evaluated. | Stability can be a concern, particularly depurination (loss of the adducted base from the DNA backbone). Stability studies are crucial. |
| Analytical Method | Typically requires proteolytic digestion followed by LC-MS/MS analysis of a signature peptide. | Can be analyzed directly by LC-MS/MS after enzymatic digestion of DNA to nucleosides. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of these reference standards are crucial for their successful development and application.
Synthesis of this compound-Albumin Adduct
Objective: To synthesize a reference standard of human serum albumin (HSA) modified with this compound.
Materials:
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Sephadex G-25 column
Procedure:
-
Dissolve HSA in PBS to a final concentration of 10 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Slowly add a 10-fold molar excess of the isocyanate solution to the stirring HSA solution at room temperature.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Terminate the reaction by extensive dialysis against PBS at 4°C to remove unreacted isocyanate and DMSO.
-
Further purify the adducted protein using a Sephadex G-25 column to remove any remaining small molecule impurities.
-
Lyophilize the purified adduct for long-term storage.
Synthesis of N-(deoxyguanosin-8-yl)-3-chloro-4-fluorophenylurea
Objective: To synthesize a DNA adduct reference standard by reacting this compound with deoxyguanosine. Isocyanates are known to react with the exocyclic amino group of deoxyguanosine.
Materials:
-
2'-Deoxyguanosine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Dissolve 2'-deoxyguanosine in DMF containing a molar equivalent of triethylamine.
-
Slowly add a 1.2 molar equivalent of this compound dissolved in DMF to the deoxyguanosine solution.
-
Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the purified product by NMR and mass spectrometry.
Analytical Characterization and Comparison
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
Protocol for Protein Adduct Purification:
-
Column: Size-exclusion column (e.g., Superdex 75) or a reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 280 nm.
Protocol for DNA Adduct Purity Assessment:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification
Protocol for Albumin Adduct Characterization (after tryptic digestion):
-
Digestion: The purified albumin adduct is denatured, reduced, alkylated, and then digested with trypsin overnight at 37°C.
-
LC Separation: The resulting peptides are separated on a C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
MS/MS Analysis: The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the modified peptides. The fragmentation pattern will confirm the adduction site. For quantification, a selected reaction monitoring (SRM) method is developed targeting the specific precursor-product ion transition of the adducted peptide.
Protocol for DNA Adduct Characterization:
-
LC Separation: The purified DNA adduct is separated on a C18 column as described for HPLC analysis.
-
MS Analysis: High-resolution mass spectrometry is used to determine the accurate mass of the adduct, confirming its elemental composition.
-
MS/MS Analysis: Tandem mass spectrometry is used to fragment the molecule and confirm its structure by analyzing the fragmentation pattern.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the development and application of these reference standards, the following diagrams are provided.
A Comparative Guide to the Analysis of Primary and Secondary Amines: Utilizing 3-Chloro-4-fluorophenyl isocyanate and Alternative Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the derivatization and quantification of primary and secondary amines, with a focus on the application of 3-Chloro-4-fluorophenyl isocyanate. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this guide synthesizes information on the reactivity of isocyanates and compares it with commonly employed derivatization reagents. The experimental data and protocols presented are based on established principles of amine derivatization to provide a robust framework for methodology selection and validation in a research and drug development context.
Introduction to Amine Derivatization
Primary and secondary amines are functional groups present in a vast array of molecules, including pharmaceuticals, biomolecules, and industrial chemicals. The direct analysis of these compounds, particularly at low concentrations, can be challenging due to their polarity and potential for poor chromatographic retention and low detector response.[1] Chemical derivatization is a widely adopted strategy to overcome these limitations by converting the amine into a derivative with more favorable analytical properties, such as enhanced volatility for gas chromatography (GC) or improved hydrophobicity and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[1]
Isocyanates, such as this compound, are effective derivatizing agents for primary and secondary amines. The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group, forming a stable urea derivative. This process introduces a chromophore or a group amenable to mass spectrometric detection, thereby enhancing the sensitivity and selectivity of the analysis. Phenyl isocyanate, a related compound, is a suitable derivatizing reagent for primary and secondary amines, forming phenylthiourea derivatives that can be conveniently detected using ultraviolet-visible (UV-VIS) spectroscopy.[2]
Comparative Analysis of Derivatization Reagents
The choice of a derivatization reagent is critical and is dictated by the specific analytical goals, including required sensitivity, selectivity, and compatibility with the available analytical instrumentation.[3] While this compound offers a reliable method for amine derivatization, a variety of other reagents are also commonly used, each with its own set of advantages and limitations.[2][4][5]
A systematic comparison of different derivatization methods reveals that no single reagent is universally superior, and often a combination of methods may be necessary for comprehensive analysis.[4] The following table summarizes the key characteristics of this compound in comparison to other popular amine derivatization reagents.
| Derivatization Reagent | Target Amines | Reaction Principle | Detection Method | Advantages | Limitations |
| This compound | Primary, Secondary | Nucleophilic addition to form a urea derivative | HPLC-UV, LC-MS | Forms stable derivatives; introduces a UV-active and mass-spectrometrically detectable group. | Potential for side reactions with other nucleophiles (e.g., water, alcohols). |
| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Forms stable sulfonamide derivatives | HPLC-Fluorescence, LC-MS | Highly fluorescent derivatives; good stability.[2][4] | Reaction can be slow; requires basic conditions. |
| o-Phthalaldehyde (OPA) | Primary | Forms fluorescent isoindole derivatives in the presence of a thiol | HPLC-Fluorescence | Rapid reaction; reagent itself is not fluorescent.[4] | Derivatives can be unstable; does not react with secondary amines. |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary, Secondary | Forms stable carbamate derivatives | HPLC-UV, HPLC-Fluorescence | Highly fluorescent and UV-active derivatives.[2][4] | Reagent can hydrolyze; may require excess reagent. |
| Phenyl isothiocyanate (PITC) | Primary, Secondary | Forms phenylthiourea derivatives | HPLC-UV | Good for amino acid analysis; stable derivatives.[2] | Can react with other functional groups. |
| Dabsyl Chloride (DBS-Cl) | Primary, Secondary | Forms stable dabsyl sulfonamides | HPLC-Vis | Forms colored derivatives visible to the naked eye; good stability and reproducibility.[2] | Long derivatization time. |
Experimental Protocols
Detailed and well-documented experimental protocols are essential for ensuring the reproducibility and reliability of analytical methods, particularly in the context of inter-laboratory comparisons.
Objective: To prepare a urea derivative of a model primary amine (e.g., aniline) for analysis by HPLC-UV.
Materials:
-
This compound
-
Aniline (or other primary amine standard)
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
0.1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
HPLC system with UV detector
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine standard in anhydrous acetonitrile.
-
Reagent Addition: Add a stoichiometric equivalent of this compound to the amine solution dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid LC-MS analysis until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude urea derivative.
-
Purification (if necessary): Purify the crude product by recrystallization or column chromatography.
-
Analysis: Dissolve the purified derivative in a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV.
Objective: To prepare phenylthiourea derivatives of amines for HPLC analysis.
Materials:
-
Phenyl isothiocyanate (PITC) solution (e.g., 11.09 mg/mL)
-
Amine working solutions or sample solutions
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 8 mM, pH 9.9)
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC system with UV detector
Procedure:
-
Derivatization: In a test tube, mix 1 mL of the amine working solution or sample solution with 0.39 mL of the PITC solution.[6]
-
Mixing: Vortex the mixture for 1 minute.[6]
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen at 50°C.[6]
-
Reconstitution: Reconstitute the residue in 2.0 mL of a methanol and phosphate buffer mixture (e.g., 75:25 v/v).[6]
-
Filtration: Filter the solution through a 0.45 µm filter.[6]
-
Injection: Inject a suitable volume (e.g., 50 µL) into the HPLC system for analysis.[6]
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway for the derivatization of a primary amine with this compound and a typical experimental workflow for method comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Spectroscopic Comparison of 3-Chloro-4-fluorophenyl isocyanate and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of chemical intermediates is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 3-Chloro-4-fluorophenyl isocyanate and its closely related derivatives. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from its structural analogs to predict and contextualize its spectroscopic behavior.
Introduction
This compound (C₇H₃ClFNO) is an aromatic isocyanate containing chloro and fluoro substituents on the phenyl ring.[1][2][3][4][5] Isocyanates are a class of compounds characterized by the -N=C=O functional group and are highly reactive intermediates used in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the characterization of these molecules. This guide presents a summary of the expected spectroscopic data for this compound based on a comparative analysis of its derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its derivatives. The data for the derivatives is sourced from publicly available information, while the data for this compound is predicted based on established structure-spectra correlations.
FT-IR Spectroscopic Data
The most characteristic feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹.[6] The substitution pattern on the aromatic ring will influence the precise wavenumbers of other vibrations.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~2270 (s, sharp, -N=C=O stretch) , ~1600-1450 (m, C=C aromatic stretch), ~1250 (s, C-F stretch), ~800-600 (m, C-Cl stretch) |
| 4-Chlorophenyl isocyanate | 2227 (s, -N=C=O stretch)[7] |
| 4-Fluorophenyl isocyanate | Not explicitly found, but expected around 2270 cm⁻¹ |
| Phenyl isocyanate | ~2270 cm⁻¹[8] |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of these aromatic compounds will show signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and splitting patterns will be dictated by the electronic effects and relative positions of the substituents.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Patterns |
| This compound (in CDCl₃) | ~7.1-7.4 (m, 3H) |
| 4-Chlorophenyl isocyanate (in CDCl₃) | ~7.3 (d, 2H), ~7.1 (d, 2H) |
| 4-Fluorophenyl isocyanate (in CDCl₃) | ~7.03 (m)[9] |
| 3-Fluorophenyl isocyanate (in CDCl₃) | Not explicitly found, but aromatic protons expected in the range of 6.8-7.5 ppm |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will show a characteristic signal for the isocyanate carbon (-N=C=O) typically in the range of 120-130 ppm. The aromatic carbons will appear between 110 and 150 ppm, with their chemical shifts influenced by the halogen substituents.
| Compound | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound (in CDCl₃) | ~125 (-N=C=O) , ~115-160 (aromatic carbons) |
| 4-Chlorophenyl isocyanate (in CDCl₃) | Not explicitly found |
| 4-Fluorophenyl isocyanate (in CDCl₃) | Not explicitly found |
| Phenyl isocyanate | ~124.5 (-N=C=O), 125.1, 129.2, 133.2 (aromatic carbons) |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 171, with the characteristic isotopic pattern of a chlorine-containing compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Fragments (m/z) |
| This compound | C₇H₃ClFNO | 171.56 [4] | 171/173 (M⁺, Cl isotope pattern) , 143/145 ([M-CO]⁺), 108 ([M-CO-Cl]⁺) |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 153/155 (M⁺), 125/127 ([M-CO]⁺), 90 ([M-CO-Cl]⁺) |
| 4-Fluorophenyl isocyanate | C₇H₄FNO | 137.11 | 137 (M⁺), 109 ([M-CO]⁺)[9] |
| 3-Fluorophenyl isocyanate | C₇H₄FNO | 137.11 | 137 (M⁺)[10] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
FT-IR Spectroscopy (Liquid Sample)
-
Sample Preparation: For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient method.[11][12] A single drop of the liquid is placed directly onto the ATR crystal.[11][12] Alternatively, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[13]
-
Instrument Setup: The spectrometer is set to collect data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal or salt plates is recorded.
-
Data Acquisition: The sample is placed on the ATR crystal or between the salt plates, and the spectrum is acquired. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[14] A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.[14]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[15]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a molecular ion (radical cation) and fragment ions.[15]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[16]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[15]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical intermediate like this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical intermediate.
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when combined, leads to an unambiguous structural confirmation.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. BioOrganics [bioorganics.biz]
- 3. This compound - High purity | EN [georganics.sk]
- 4. This compound [oakwoodchemical.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, isocyanato- [webbook.nist.gov]
- 9. 4-Fluorophenyl isocyanate(1195-45-5) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Fluorophenyl isocyanate [webbook.nist.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Researcher's Guide to Amine Derivatization: Evaluating Efficiency for Enhanced Detection
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a frequent analytical challenge. Their inherent polarity and, in some cases, low volatility can hinder separation and detection by common chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Chemical derivatization offers a powerful solution by modifying the amine functional group to improve its analytical properties. This guide provides a comprehensive comparison of common derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most efficient reagent for your specific application.
The "Why" of Derivatization: Enhancing Analytical Performance
Derivatization is a chemical modification process that converts an analyte into a product with more favorable characteristics for analysis. For amines, the primary goals of derivatization are:
-
Increased Volatility: Essential for GC analysis, derivatization reduces the polarity of amines, allowing them to be more easily vaporized without thermal degradation.[1][2]
-
Improved Chromatographic Separation: By altering the chemical nature of the amines, derivatization can lead to better peak shapes and resolution in both GC and HPLC.[1][3]
-
Enhanced Detector Response: Derivatization can introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV-Vis or fluorescence detectors in HPLC.[4][5] For mass spectrometry, it can improve ionization efficiency.[3]
-
Increased Stability: Some derivatized amines exhibit greater thermal and chemical stability, leading to more robust and reproducible analytical methods.[1][2]
Derivatizing Agents for Gas Chromatography (GC-MS)
For GC-MS analysis of amines, the most common derivatization strategies are silylation, acylation, and the use of chloroformates. These methods effectively decrease the polarity and increase the volatility of the target analytes.[4]
Silylation Reagents
Silylation involves the replacement of an active hydrogen atom in the amine group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] This is a widely used technique due to the formation of stable and volatile derivatives.[2][6] However, a significant drawback is the moisture sensitivity of the reagents and derivatives.
| Reagent | Abbreviation | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, byproducts are volatile.[1] | Derivatives can be moisture sensitive. | Heat at 70-80°C for 30-60 minutes.[7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very high reactivity, often proceeds at room temperature.[1] Byproducts are highly volatile. | Derivatives can be moisture sensitive. | Room temperature or gentle heating to accelerate.[1] |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms very stable TBDMS derivatives that are less moisture sensitive than TMS derivatives.[1] | Slower reaction rates, often requires heating for longer periods.[1] Higher molecular weight of derivatives. | Heat at 60-100°C for 30-60 minutes. |
Experimental Protocol: Silylation of Primary Amines with BSTFA
Materials:
-
Primary amine sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[1]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[7]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Acylation Reagents
Acylation involves the introduction of an acyl group into the amine molecule. This is typically achieved using acid anhydrides or acid chlorides. The resulting amides are less polar and more volatile than the original amines.[8]
| Reagent | Abbreviation | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Trifluoroacetic Anhydride | TFAA | Reacts rapidly to form stable trifluoroacetyl derivatives.[7] Introduces fluorine atoms, which can enhance detection by Electron Capture Detector (ECD).[2] | Reagent is corrosive and moisture sensitive. | Heat at 60-70°C for 15-30 minutes.[7] |
| Benzoyl Chloride | - | Forms stable benzoyl derivatives. Can be performed in aqueous solutions (Schotten-Baumann reaction).[9][10] | Byproducts can interfere with analysis if not removed. | Reaction is typically fast at room temperature.[8] |
Experimental Protocol: Acylation of Primary Amines with TFAA
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[7]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
Chloroformate Reagents
Chloroformates react with amines to form carbamates, which are suitable for GC analysis. These reagents are versatile and can often be used in aqueous solutions.[7][11]
| Reagent | Abbreviation | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Isobutyl Chloroformate | IBCF | Reaction is rapid and can be performed in aqueous solutions.[4][7] | Can form byproducts. | Vigorous shaking at room temperature for 1-5 minutes.[7] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Forms highly fluorescent derivatives, also suitable for HPLC.[4] Can derivatize both primary and secondary amines.[4] | Derivatives have a higher molecular weight. | Reaction is typically carried out in a borate buffer (pH ~9).[12] |
Experimental Protocol: Derivatization with Isobutyl Chloroformate
Materials:
-
Amine sample in aqueous solution or basic buffer (e.g., sodium borate, pH 9-10)[7]
-
Isobutyl chloroformate (IBCF)
-
Aprotic solvent (e.g., acetonitrile)
-
Extraction solvent (e.g., hexane)
-
Reaction vials
Procedure:
-
Reagent Preparation: Prepare a solution of isobutyl chloroformate in the aprotic solvent.
-
Reaction: In a reaction vial, mix equal volumes of the amine solution and the chloroformate solution. Shake vigorously for 1-5 minutes at room temperature.[7]
-
Extraction: Add the extraction solvent (e.g., hexane) to the reaction mixture and shake to extract the derivatized amine into the organic layer.[7]
-
Phase Separation: Allow the layers to separate.
-
Analysis: Carefully remove the top organic layer and inject it into the GC-MS system.[7]
Derivatizing Agents for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the amine, enabling sensitive detection by UV-Vis or fluorescence detectors.[3]
| Reagent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages | Typical Reaction Conditions | |---|---|---|---|---| | Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[3][13] Derivatives are stable.[4] | Slow reaction, can react with other functional groups like phenols.[4] | pH 9-11.5, 40-60°C for 30-60 minutes.[4][12] | | Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Forms stable derivatives with strong UV absorbance.[12] | Less stable than dansyl derivatives.[12] | Basic conditions (e.g., sodium bicarbonate buffer), heating may be required.[12] | | o-Phthaldialdehyde | OPA | Primary | Rapid reaction at room temperature in the presence of a thiol.[3] Forms highly fluorescent derivatives.[4] | Derivatives can be unstable.[3][4] Does not react with secondary amines.[3] | pH 9-10, room temperature, reaction is complete in 1-2 minutes.[4] | | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary | Forms stable, highly fluorescent derivatives. | Reagent needs to be reconstituted immediately before use.[3] | Borate buffer (pH 8.8), heating at 50-55°C for 10 minutes.[3][12] |
Experimental Protocol: Derivatization with Dansyl Chloride
Materials:
-
Amine sample
-
Dansyl chloride solution (e.g., in acetonitrile)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9-10)
-
Reaction vials
-
Water bath or heating block
Procedure:
-
Sample Preparation: Dissolve the amine sample in a suitable solvent.
-
Reaction Mixture: In a reaction vial, mix the sample solution with the sodium bicarbonate buffer.
-
Reagent Addition: Add an excess of the dansyl chloride solution to the vial.
-
Reaction: Tightly cap the vial and heat it in a water bath or heating block at 40-60°C for 45-60 minutes.
-
Quenching: The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.
-
Analysis: The derivatized sample is then ready for HPLC analysis.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate derivatizing agent is a critical step that depends on several factors, including the nature of the analyte, the analytical technique employed, and the desired sensitivity.
Caption: General workflow for amine derivatization and analysis.
Caption: Logical considerations for method development in amine derivatization.
Conclusion
The choice of a derivatizing agent for amines is a multifaceted decision that requires careful consideration of the analyte's properties, the chosen analytical platform, and the specific goals of the analysis. While silylation reagents are highly effective for GC-MS, their sensitivity to moisture must be managed. Acylation and chloroformate reagents offer robust alternatives, with the latter being particularly useful for aqueous samples. For HPLC, the selection is driven by the need for sensitive detection, with reagents like Dansyl Chloride and AQC providing excellent fluorescence enhancement. By understanding the relative strengths and weaknesses of these common derivatizing agents and following established experimental protocols, researchers can significantly improve the accuracy, sensitivity, and reliability of their amine analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. thomassci.com [thomassci.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. covachem.com [covachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-4-fluorophenyl isocyanate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-fluorophenyl isocyanate, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][5]
-
Hand Protection: Wear nitrile or chloroprene gloves. It is recommended to wear two pairs as a precautionary measure.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[4][5]
II. Spill and Waste Management
In the event of a spill or for the disposal of waste material, follow these procedural steps to ensure safety and proper neutralization.
A. Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[6]
-
Containment: Dike the spill to prevent it from entering water systems or sewage drains.[6]
-
Absorption: Cover the spill with an inert, absorbent material such as sand, vermiculite, or sawdust.[5][6]
-
Collection: Carefully shovel the absorbed material into an open-top container. Do not seal the container as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[6]
-
Decontamination: Clean the spill area with a decontamination solution (see Table 1 for formulations).[6]
B. Waste Disposal Protocol:
-
Neutralization: Small quantities of waste this compound should be reacted with a decontamination solution in an open container in a fume hood.
-
Containerization: Place the neutralized material and any contaminated items (e.g., absorbent materials, gloves) into a suitable, labeled container for hazardous waste.[7]
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor.[6] Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.
III. Decontamination Solutions
The following table summarizes the recommended solutions for neutralizing isocyanate compounds. Prepare these solutions fresh and use with caution in a well-ventilated area.
| Formula | Component | Concentration | Notes |
| Formula 1 | Sodium Carbonate | 5-10% | |
| Liquid Detergent | 0.2% | ||
| Water | 89.8-94.8% | ||
| Formula 2 | Concentrated Ammonia | 3-8% | Ensure good ventilation due to ammonia vapors. |
| Liquid Detergent | 0.2% | ||
| Water | 91.8-96.8% |
Table 1: Decontamination Solution Formulations. [6]
IV. Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult the Safety Data Sheet (SDS) for this compound and follow all local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling 3-Chloro-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Chloro-4-fluorophenyl isocyanate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation, as well as respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-face respirator with organic vapor cartridges is recommended.[3][4][5] | Isocyanates have poor warning properties, meaning their odor may not be detectable at hazardous concentrations.[4] A full-face respirator also provides eye protection.[6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[3][7] Standard latex gloves are not suitable.[6][8] | Prevents skin contact and absorption. Isocyanates can cause skin irritation and sensitization.[9] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face respirator.[5][10] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Body Protection | A disposable suit or chemical-resistant coveralls to prevent skin contact.[3][7] | Minimizes the risk of skin exposure to the chemical.[11] |
| Footwear | Closed and properly fitted boots.[4] | Protects feet from potential spills. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and accidents.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Dispensing: When dispensing, use the smallest quantity necessary for the experiment.[12]
-
Container Management: Keep the container tightly closed when not in use.[5] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, alcohols, and amines.[5][13][14] Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[15]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[8][11] Do not eat, drink, or smoke in the work area.[5][14]
Storage Summary:
| Storage Condition | Requirement |
| Temperature | Keep refrigerated and cool.[5] |
| Atmosphere | Store in a dry, well-ventilated place.[5] |
| Container | Keep container tightly closed.[5] |
| Security | Store locked up and limit access to authorized personnel.[5][13] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12][16] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] A polyglycol-based skin cleanser or corn oil may be more effective.[16] Remove contaminated clothing.[12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16] |
| Ingestion | Do not induce vomiting. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[9][12][16] |
Spill and Disposal Plan
Proper cleanup and disposal of this compound waste are vital to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate: Evacuate the immediate area of the spill and alert personnel.[12]
-
Ventilate: Ensure the area is well-ventilated.[15]
-
PPE: Don the appropriate personal protective equipment, including a respirator.[12]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry sawdust.[12][15][17] Do not use combustible materials like paper towels.[9]
-
Neutralization: Prepare a decontamination solution. Two common formulations are:[12][17]
-
Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.
-
Formula 2: 3-8% concentrated ammonia, 0.2% liquid detergent, and 92-97% water.
-
-
Application: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow the mixture to react for at least 10 minutes.[12]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a labeled, open container. Do not seal the container immediately , as carbon dioxide gas may be generated, leading to pressure buildup.[12][15][17]
Disposal Plan:
-
Waste Collection: All isocyanate-contaminated waste, including empty containers and used PPE, should be placed in a designated, labeled, and unsealed container.[12]
-
Decontamination of Containers: Empty containers should be decontaminated with a liquid decontaminant in a well-ventilated area before disposal.[13]
-
Storage of Waste: Store the waste container in a well-ventilated area, away from incompatible materials.[15]
-
Final Disposal: Dispose of all waste in accordance with federal, state, and local hazardous waste regulations. Contact a licensed hazardous waste disposal contractor for neutralization and proper disposal.[17][18]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical.
Caption: Standard operating procedure for handling this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. This compound - High purity | EN [georganics.sk]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. Control measures guide - Canada.ca [canada.ca]
- 5. fishersci.com [fishersci.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. compositesone.com [compositesone.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. actsafe.ca [actsafe.ca]
- 10. echemi.com [echemi.com]
- 11. lakeland.com [lakeland.com]
- 12. benchchem.com [benchchem.com]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. nj.gov [nj.gov]
- 15. Isocyanates – A family of chemicals [tc.canada.ca]
- 16. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 17. fsi.co [fsi.co]
- 18. saspublishers.com [saspublishers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
